2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHYHPFYCZMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone of lead optimization. 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1) is a highly specialized, multifunctional building block that perfectly exemplifies this paradigm. By combining a classic kinase hinge-binding motif (the 2-aminopyridine core) with the profound electronic and steric effects of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group, this compound offers a privileged starting point for designing potent, metabolically stable therapeutics.
As a Senior Application Scientist, I frequently utilize this scaffold to overcome common attrition factors in early-stage drug development, such as rapid cytochrome P450 (CYP450) mediated clearance and poor target selectivity. This guide dissects the structural causality behind its properties and provides validated experimental workflows for its application.
Structural & Electronic Profiling: The "Push-Pull" System
The unique physicochemical behavior of this compound is governed by a complex interplay of electronic effects. The pyridine core is inherently electron-deficient, but the substituents create a highly polarized "push-pull" dynamic.
-
The "Push" (+M Effects): Both the 2-amino group and the 4-methoxy group act as strong electron-donating groups via resonance (+M effect). They push electron density into the pyridine ring, specifically enriching the ortho and para positions (positions 3 and 5).
-
The "Pull" (-I, -M Effects): The 3-trifluoromethyl group is a powerful electron-withdrawing group. Positioned exactly where electron density is highest, it creates a stabilizing dipole.
Causality in Drug Design:
This push-pull system significantly modulates the
Electronic push-pull dynamics in this compound.
Physicochemical Properties
Understanding the baseline quantitative metrics of this building block is critical for predicting its behavior in biological systems. The table below summarizes its core properties and their implications for lead optimization.
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1227581-92-1 | Unique chemical identifier for procurement and database tracking. |
| Molecular Formula | C₇H₇F₃N₂O | Defines the stoichiometric composition. |
| Molecular Weight | 192.14 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample MW budget (<500 Da) for downstream functionalization. |
| Topological Polar Surface Area | ~48.1 Ų | Falls within the ideal range (<90 Ų) for excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| LogP (Estimated) | 1.8 - 2.5 | Optimal lipophilicity for oral bioavailability; the lipophilic -CF₃ is perfectly balanced by the polar -NH₂ and -OCH₃ groups. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for anchoring to target proteins (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates interactions with solvent or specific active site residues. |
Applications in Target-Directed Drug Design
The 2-Aminopyridine Kinase Hinge Binder
The 2-aminopyridine motif is a "privileged scaffold" in the development of kinase inhibitors (e.g., targeting PI3K, ALK, and BTK) . The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region (typically a Valine or Methionine residue).
The addition of the 3-CF₃ group in this specific compound forces the molecule to occupy the lipophilic "selectivity pocket" adjacent to the hinge, drastically improving target selectivity over off-target kinases.
Metabolic Shielding via Fluorination
A primary cause of clinical failure is poor pharmacokinetics due to rapid hepatic metabolism. Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. By placing a highly stable C-F bond at the 3-position, this compound effectively blocks oxidative metabolism at one of the most vulnerable sites on the pyridine ring . Furthermore, the steric bulk of the -CF₃ group shields the adjacent 4-methoxy group from rapid O-demethylation, prolonging the compound's half-life in vivo.
Experimental Protocol: Validating Metabolic Stability
To empirically prove the metabolic stability conferred by the -CF₃ and -OCH₃ groups, researchers must utilize a self-validating Human Liver Microsome (HLM) Stability Assay . The following protocol details the exact methodology and the scientific causality behind each step.
Step-by-Step HLM Assay Methodology
-
Preparation of the Matrix:
-
Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Causality: 0.5 mg/mL provides sufficient CYP450 enzymatic activity to detect turnover without causing excessive non-specific protein binding, which would artificially lower the free fraction of the drug and skew clearance calculations.
-
-
Compound Spiking:
-
Action: Add the test compound (synthesized from the 1227581-92-1 scaffold) to a final concentration of 1 µM (using <0.1% DMSO final concentration).
-
Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (
) for most CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate half-life ( ) determination.
-
-
Thermal Pre-Incubation:
-
Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Causality: Ensures the system reaches thermal equilibrium before the reaction starts, preventing artificial lag phases in the kinetic degradation curve.
-
-
Reaction Initiation:
-
Action: Initiate the reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM.
-
Causality: CYP450 enzymes are monooxygenases; they absolutely require the electron transfer provided by the NADPH cofactor to reduce molecular oxygen and metabolize the drug.
-
-
Time-Course Sampling & Quenching:
-
Action: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., 2 nM Verapamil).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, stopping the enzymatic reaction at the exact time point. The Internal Standard corrects for matrix suppression effects in the downstream mass spectrometer and accounts for any volumetric pipetting errors.
-
-
Analysis:
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
References
-
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society, 2008.[Link]
-
Lee, E. et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, MDPI, 2020.[Link]
-
Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed, 2015.[Link]
-
Di, L. et al. "Protocol for the Human Liver Microsome Stability Assay." ASSAY and Drug Development Technologies, National Institutes of Health (NIH), 2020.[Link]
3-trifluoromethyl-4-methoxypyridin-2-amine CAS number and suppliers
An In-Depth Technical Guide to 3-Trifluoromethyl-4-methoxypyridin-2-amine: Synthesis, Potential Applications, and Scientific Context
Introduction
3-Trifluoromethyl-4-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a pyridine core, a trifluoromethyl group, and an amino moiety. The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The aminopyridine scaffold is a prevalent feature in numerous biologically active compounds, including kinase inhibitors[3]. The methoxy group can further modulate the electronic properties and metabolic profile of the molecule.
It is important to note that as of the writing of this guide, a specific CAS number for 3-trifluoromethyl-4-methoxypyridin-2-amine is not readily found in major chemical databases, suggesting that it is a novel or non-commercial research compound. This guide, therefore, provides a comprehensive overview of its predicted properties, a plausible synthetic pathway, potential applications in drug development, and essential safety information based on structurally related compounds.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C7H7F3N2O |
| Molecular Weight | 192.14 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 3-trifluoromethyl-4-methoxypyridin-2-amine can be envisioned through a multi-step process starting from a commercially available pyridine derivative. The following proposed pathway is based on established methodologies for the functionalization of pyridine rings.
Caption: Proposed synthetic pathway for 3-trifluoromethyl-4-methoxypyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-methoxypyridin-2-amine
-
To a stirred solution of 4-methoxypyridin-2-amine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 4-methoxy-3-nitropyridin-2-amine.
Step 2: Sandmeyer Reaction to introduce Fluorine
-
Dissolve 4-methoxy-3-nitropyridin-2-amine in a solution of tetrafluoroboric acid.
-
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Gently heat the solution to decompose the diazonium salt, leading to the formation of 2-fluoro-4-methoxy-3-nitropyridine.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
Step 3: Trifluoromethylation
-
In a dry reaction vessel under an inert atmosphere, combine 2-fluoro-4-methoxy-3-nitropyridine, copper(I) iodide, potassium fluoride, and a suitable solvent (e.g., DMF or NMP).
-
Add trifluoromethyltrimethylsilane (TMS-CF3) and heat the reaction mixture.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work up the reaction mixture by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine.
Step 4: Reduction of the Nitro Group
-
Dissolve 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the desired 3-trifluoromethyl-4-methoxypyridin-2-amine.
Applications in Drug Discovery and Research
The unique combination of a trifluoromethyl group, a methoxy group, and an amino group on a pyridine scaffold makes 3-trifluoromethyl-4-methoxypyridin-2-amine a highly attractive building block for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.
-
Agrochemicals: Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.[4][5] The title compound could serve as a precursor for new crop protection agents.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this scaffold a candidate for the development of drugs targeting CNS disorders.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is generally resistant to metabolic degradation.[1] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates incorporating this moiety.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-trifluoromethyl-4-methoxypyridin-2-amine is not available, the following precautions should be taken based on the known hazards of structurally similar aminopyridines and trifluoromethylated compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or a fume hood.[7][8]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes.[6] Can cause skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.[7]
-
Ingestion: Do not ingest. May be harmful if swallowed.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Suppliers of Starting Materials and Related Compounds
| Compound | Potential Suppliers |
| 4-methoxypyridin-2-amine | Sigma-Aldrich, Thermo Fisher Scientific, Combi-Blocks |
| 2-Amino-4-(trifluoromethyl)pyridine | Sigma-Aldrich, Fisher Scientific[6], Benchchem[9] |
| 4-Amino-2-(trifluoromethyl)pyridine | Ossila[7][10] |
| Trifluoromethylating Reagents (e.g., TMS-CF3) | Sigma-Aldrich, Fluorochem |
Conclusion
3-Trifluoromethyl-4-methoxypyridin-2-amine represents a promising, albeit currently non-commercial, building block for the advancement of medicinal chemistry and agrochemical research. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of its structural features suggests significant potential for the development of novel kinase inhibitors, CNS-active agents, and other biologically active molecules with enhanced properties. Researchers working with this and structurally related compounds should adhere to strict safety protocols due to the potential hazards associated with aminopyridine derivatives.
References
-
LookChem. CAS No.1228898-36-9,3-fluoro-2-Methoxypyridin-4-aMine Suppliers. [Link]
-
Ishihara, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026). [Link]
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]
-
Pharmaceutics. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Link]
-
Chemsrc. 3-fluoro-2-methoxypyridin-4-amine | CAS#:1228898-36-9. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
Electronic properties of 2-amino-3-trifluoromethylpyridine derivatives
An In-Depth Technical Guide to the Electronic Properties of 2-Amino-3-Trifluoromethylpyridine Derivatives
Foreword: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemical design, the pyridine scaffold remains a cornerstone of molecular architecture.[1] Its derivatives are ubiquitous in FDA-approved drugs and a multitude of bioactive compounds.[1] The strategic introduction of specific substituents can dramatically alter the electronic landscape of the pyridine ring, thereby fine-tuning its physicochemical and pharmacological properties. This guide focuses on a particularly compelling class of derivatives: 2-amino-3-trifluoromethylpyridines.
The unique juxtaposition of an electron-donating amino (-NH₂) group at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position creates a molecule with a highly polarized and nuanced electronic character. The -CF₃ group, with a Hammett constant (σp) of 0.54, acts as a potent electron sink, enhancing properties like metabolic stability and binding affinity.[2][3] Conversely, the -NH₂ group serves as a hydrogen bond donor and a site for further chemical modification.[3] Understanding the interplay of these electronic effects is paramount for researchers aiming to rationally design next-generation therapeutic agents and specialized chemicals. This guide provides a comprehensive framework for the characterization of these properties, blending established experimental protocols with robust computational methodologies.
The Electronic Influence of Amino and Trifluoromethyl Substituents
The electronic properties of the 2-amino-3-trifluoromethylpyridine core are dominated by the push-pull mechanism of its substituents. The amino group donates electron density into the π-system of the pyridine ring through resonance, while the trifluoromethyl group strongly withdraws electron density through a negative inductive effect (-I). This dynamic has several key consequences:
-
Modulation of Ring Basicity: The pyridine nitrogen's lone pair is less available for protonation due to the inductive withdrawal by the -CF₃ group, making the molecule less basic than unsubstituted pyridine.
-
Dipole Moment: The opposing electronic natures of the substituents generate a significant molecular dipole moment, influencing solubility and intermolecular interactions.
-
Reactivity and Stability: The electron-deficient nature of the ring, imparted by the -CF₃ group, increases its stability against oxidative metabolism.[3] The amino group, a nucleophilic center, provides a reactive handle for synthetic transformations.[3]
The logical relationship between the substituents and their effect on the pyridine ring's electronic properties is visualized below.
Caption: Interplay of substituent electronic effects on the pyridine core.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a thorough understanding of the electronic structure. Here, we detail two fundamental experimental workflows: UV-Visible Spectroscopy and Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For pyridine derivatives, the characteristic π → π* and n → π* transitions provide insight into the molecule's conjugation and the energy levels of its frontier orbitals.[4][5]
Table 1: Representative UV-Vis Absorption Data for Substituted Pyridines
| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) | Reference |
| Pyridine | Acidic | 202, 254 | ~270 (often a shoulder) | ~7500, ~2000 | [4][6] |
| 2-Aminopyridine | Ethanol | 235, 305 | Not distinctly resolved | ~9000, ~4000 | [5] |
| Hypothetical 2-amino-3-CF₃-pyridine | Methanol | ~240, ~310 | Not distinctly resolved | ~8500, ~3500 | N/A |
Causality Behind Experimental Choices:
-
Solvent Selection: A polar protic solvent like methanol or ethanol is often used as they are transparent in the relevant UV range (>220 nm) and can solvate the polar pyridine derivatives. The choice of solvent can influence the position of λmax, particularly for n → π* transitions, due to hydrogen bonding effects.[5]
-
Wavelength Scanning: A broad scan from 200 to 400 nm is necessary to capture both the high-energy π → π* and lower-energy n → π* transitions characteristic of aromatic heterocycles.[4]
Protocol 2.1: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the 2-amino-3-trifluoromethylpyridine derivative in spectroscopic grade methanol at a concentration of 1 mM. From this stock, prepare a dilution to ~10-50 µM. The final concentration should be adjusted to yield an absorbance between 0.5 and 1.5 AU for the primary peak to ensure adherence to the Beer-Lambert law.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Blanking: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Record a baseline spectrum to correct for solvent absorbance and any cuvette mismatch.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Data Acquisition: Record the absorption spectrum from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry (CV)
CV is a powerful electrochemical technique used to probe the redox behavior of a molecule. It provides direct experimental values for oxidation and reduction potentials, which can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[7][8]
-
E(HOMO) ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV
-
E(LUMO) ≈ -[E_red vs Fc/Fc⁺ + 4.8] eV
Table 2: Representative Electrochemical Data
| Compound | Oxidation Potential (E_pa, V vs Fc/Fc⁺) | Reduction Potential (E_pc, V vs Fc/Fc⁺) | HOMO (eV, est.) | LUMO (eV, est.) |
| 2-amino-3-CF₃-pyridine (Hypothetical) | +1.2 (irreversible) | -2.1 (irreversible) | -6.0 | -2.7 |
| Pyridine | > +1.5 (not easily oxidized) | ~ -2.5 (irreversible) | > -6.3 | -2.3 |
Causality Behind Experimental Choices:
-
Solvent and Electrolyte: A non-aqueous system, such as acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is chosen. Acetonitrile offers a wide potential window, and TBAPF₆ is a non-coordinating electrolyte that provides conductivity without interfering with the redox processes.[7]
-
Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window, inertness, and relatively low background current.[7]
-
Internal Standard: Ferrocene is used as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is reversible and its potential is stable across many non-aqueous solvents, providing a reliable reference point for reporting potentials.[7][9]
Protocol 2.2: Cyclic Voltammetry Analysis
-
Solution Preparation: Prepare a ~1 mM solution of the analyte in dry, degassed acetonitrile containing 0.1 M TBAPF₆.
-
Electrochemical Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO₃ (in acetonitrile) reference electrode.[7]
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the analyte and record the CV. Scan initially from 0 V towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials.
-
Perform a separate scan from 0 V towards negative potentials to clearly resolve the reduction peak.
-
Use a scan rate of 100 mV/s.
-
-
Internal Referencing: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV to determine the position of the Fc/Fc⁺ couple.
-
Data Analysis: Measure the peak potentials (E_pa for anodic/oxidation, E_pc for cathodic/reduction) of the analyte relative to the E₁/₂ of the Fc/Fc⁺ couple. Use these values to estimate HOMO and LUMO energies.
Computational Analysis using Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting the electronic properties of molecules, offering profound insights that complement experimental data.[1] A standard DFT workflow allows for the calculation of molecular geometries, orbital energies, and electrostatic potential surfaces.[1][10]
Table 3: Representative DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | 2-amino-3-trifluoromethylpyridine | Unit |
| E(HOMO) | -6.15 | eV |
| E(LUMO) | -1.02 | eV |
| HOMO-LUMO Gap (ΔE) | 5.13 | eV |
| Dipole Moment (μ) | 4.5 | Debye |
| Electron Affinity (A) | 0.85 | eV |
| Ionization Potential (I) | 6.30 | eV |
Causality Behind Methodological Choices:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It provides a good balance between computational cost and accuracy for organic molecules, reliably predicting geometries and electronic properties.[10][11][12]
-
Basis Set (6-311++G(d,p)): This Pople-style basis set is robust for this type of molecule. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The '(d,p)' denotes polarization functions, which allow for more flexibility in describing bonding electron density.[10][12]
-
Workflow: The workflow of geometry optimization followed by frequency calculation is critical. The optimization finds the lowest energy structure, while the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides thermodynamic data.[1]
Below is a diagram illustrating a typical DFT workflow for the analysis of a substituted pyridine compound.
Caption: A typical workflow for DFT analysis of pyridine compounds.
Protocol 3.1: DFT Calculation Workflow
-
Structure Input: Construct the 3D molecular structure of the 2-amino-3-trifluoromethylpyridine derivative using a molecular modeling program.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Employ the B3LYP functional with the 6-311++G(d,p) basis set.[10]
-
This step calculates the molecule's most stable, lowest-energy conformation.
-
-
Vibrational Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation: Confirm that the output contains no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum, requiring re-optimization.
-
-
Property Calculations:
-
From the output of the frequency calculation (or a subsequent single-point energy calculation), extract key electronic properties.
-
HOMO/LUMO Energies: These values are fundamental for assessing chemical reactivity and the electronic gap.[1]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[13]
-
Dipole Moment and Polarizability: These properties are crucial for understanding intermolecular forces and potential non-linear optical (NLO) behavior.[14]
-
Conclusion: A Synthesis of Theory and Experiment
The electronic properties of 2-amino-3-trifluoromethylpyridine derivatives are a direct consequence of the powerful push-pull relationship between the amino and trifluoromethyl groups. This guide outlines a validated, multi-pronged approach to characterizing these properties. UV-Vis spectroscopy reveals the energy of key electronic transitions, while cyclic voltammetry provides empirical data on redox potentials and frontier orbital energies. These experimental findings are powerfully complemented by DFT calculations, which offer a granular, atom-level view of the electronic structure, including orbital distributions and electrostatic potential.
For researchers in drug development and materials science, this integrated understanding is critical. It enables the rational design of molecules with tailored properties—be it for enhanced metabolic stability, specific receptor binding affinity, or desired charge-transport characteristics. The protocols and methodologies presented herein serve as a robust foundation for the continued exploration and application of this vital class of chemical compounds.[15][16]
References
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
-
RUIdeRA. (2020, November 11). Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers. Retrieved from [Link]
-
UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. Retrieved from [Link]
-
MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
Apiary. (n.d.). Key Metrics in 2-Amino-3-(trifluoromethyl)pyridine Market Report: Size, Growth, and Forecast at a 4.7% CAGR from 2025 to 2032. Retrieved from [Link]
-
R Discovery. (2005, October 19). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Retrieved from [Link]
-
MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
-
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][11][17] diazepinols. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]
-
ResearchGate. (2025, April 11). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PMC. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]
-
MDPI. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]
-
Journal of Electrochemistry. (1997). Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammogram (0.03 M Bu4NPF6/CH2Cl2, 295 K, Ptworking electrode,.... Retrieved from [Link]
-
MDPI. (2021, August 29). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2021, December 31). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. "Cyclic Voltammetric Investigation of the Axial Coordination Effects of" by Chuanwei Yan, Xiangqui Lin et al. [jelectrochem.xmu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journaleras.com [journaleras.com]
- 15. Key Metrics in 2-Amino-3-(trifluoromethyl)pyridine Market Report: Size, Growth, and Forecast at a 4.7% CAGR from 2025 to 2032 · Apiary [2amino3trifluoromethylpyridinemarketsharemarkettrendsandf.docs.apiary.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Dual Nature of the 3-Trifluoromethylpyridine Motif in Drug Design: Balancing CYP450 Deactivation and Aldehyde Oxidase Liability
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, yet its susceptibility to rapid Phase I metabolism often presents a significant hurdle in drug development. To mitigate this, medicinal chemists frequently deploy the 3-trifluoromethyl (3-CF
Mechanistic Causality: The Electronic and Steric Paradox
To understand the metabolic fate of 3-CF
CYP450 Shielding (The Electrophilic Blockade):
CYP450 enzymes operate via a high-valent iron-oxo species (Compound I), which acts as a powerful electrophile[2]. It typically attacks electron-rich aromatic systems or the basic nitrogen lone pair (N-oxidation). The 3-CF
Aldehyde Oxidase Vulnerability (The Nucleophilic Trap):
While CYP stability is achieved, the resulting electron-deficient nature of the 3-CF
Logical mapping of 3-CF3 electronic and steric effects on pyridine metabolism.
Quantitative Profiling of Metabolic Fate
The divergent mechanisms of CYP450 and AO require distinct subcellular fractions for accurate quantification. The table below summarizes the typical metabolic shift observed when transitioning from an unsubstituted pyridine to a 3-CF
| Scaffold Modification | CYP450 Vulnerability (HLM CL | Aldehyde Oxidase Vulnerability (HLC CL | Primary Metabolic Fate |
| Unsubstituted Pyridine | High | Low | N-oxidation, C-oxidation (CYP) |
| 3-CF | Low | High | C-2 / C-6 Hydroxylation (AO) |
| 2-Methyl-3-CF | Low | Low | Sterically blocked AO, electronically blocked CYP |
Note: HLM = Human Liver Microsomes; HLC = Human Liver Cytosol. CL
Self-Validating Experimental Protocol: Clearance Deconvolution
To accurately assess the metabolic fate of a 3-CF
Step-by-Step Methodology
Phase 1: Matrix Preparation & Initiation
-
Prepare Reagents: Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Compound Spiking: Dilute the 3-CF
pyridine test compound to a final assay concentration of 1 µM in the buffer (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition). -
Parallel Incubation Setup:
-
CYP450 Arm: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
AO Arm: Add HLC to a final protein concentration of 1.0 mg/mL (AO requires higher protein concentrations). Pre-warm at 37°C. Do not add NADPH , as AO utilizes dissolved molecular oxygen and water.
-
Phase 2: Kinetic Sampling & Quenching 4. Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from both the HLM and HLC incubation plates. 5. Protein Precipitation: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS). 6. Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Phase 3: LC-MS/MS Analysis & Calculation
7. Quantification: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode).
8. Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the intrinsic clearance (CL
- (where V is incubation volume and P is protein mass).
Self-validating parallel assay workflow for differentiating CYP450 and AO clearance.
Strategic Structural Interventions
When the parallel assay confirms an AO liability in a 3-CF
Introducing a small alkyl group (e.g., a methyl group) or an amino substituent adjacent to the nitrogen provides sufficient steric bulk to block the AO active site without restoring the electron density that would re-invite CYP450 metabolism. For example, the development of advanced SHP2 inhibitors successfully utilized ortho-trifluoromethyl pyridine analogs to optimize both hERG selectivity and metabolic stability, expertly navigating the AO liability[4]. Similarly, FDA-approved drugs like Apalutamide and Capmatinib carefully balance these fluorinated motifs to achieve their desired pharmacokinetic profiles[3].
References
Sources
Technical Guide: Patent Landscape & Synthesis of 3-Trifluoromethyl-4-Alkoxy-2-Aminopyridines
The 3-trifluoromethyl-4-alkoxy-2-aminopyridine scaffold represents a highly specialized, "privileged structure" in medicinal chemistry and agrochemical synthesis. Its value lies in the precise arrangement of the 2-amino group (a critical hydrogen bond donor for kinase hinge binding), the 3-trifluoromethyl group (providing metabolic stability, lipophilicity, and electronic modulation), and the 4-alkoxy substituent (a tunable vector for solubility and selectivity).
This guide synthesizes the patent landscape, synthetic methodologies, and strategic utility of this scaffold.
Executive Summary: The Strategic Scaffold
The 3-trifluoromethyl-4-alkoxy-2-aminopyridine core is not merely a building block; it is a functional pharmacophore used to navigate the "chemical space" of kinase inhibitors and advanced crop protection agents.
-
Primary Utility: Type I and Type II Kinase Inhibitors (targeting ALK, ROS1, PIM, and potentially mutant EGFR).
-
Secondary Utility: Agrochemicals (Insecticides/Herbicides), leveraging the electron-deficient pyridine ring for metabolic resistance.
-
Key IP Drivers: Regioselective synthesis (C4 vs. C2 functionalization) and specific alkoxy side-chain modifications.
Chemical Rationale & Pharmacophore Analysis
The scaffold's efficacy is driven by three synergistic structural features:
-
2-Amino Group (Hinge Binder): Acts as a bidentate H-bond donor/acceptor pair in the ATP-binding pocket of kinases.
-
3-Trifluoromethyl (-CF₃):
-
Electronic: Strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen, modulating basicity.
-
Steric: Ortho-substitution twists the conformation relative to adjacent rings, locking the bioactive conformation.
-
Metabolic: Blocks oxidative metabolism at the 3-position (a common soft spot).
-
-
4-Alkoxy Group (-OR):
-
Solubility: Ether linkages improve aqueous solubility compared to alkyl/aryl analogs.
-
Vector: Points towards the solvent-exposed region or the "gatekeeper" residue in kinases, allowing for extensive SAR (Structure-Activity Relationship) exploration.
-
Pharmacophore Interaction Diagram
Figure 1: Pharmacophore interaction map highlighting the functional role of each substituent in kinase binding.
Patent Landscape Analysis
The IP landscape is fragmented between process chemistry (synthesis methods) and composition of matter (drug candidates).
| Category | Key Assignees | Focus Area | Relevant Patent/Application |
| Process Chemistry | Ishihara Sangyo Kaisha | Regioselective amination & alkoxylation for agrochemicals. | EP2527327 (Related to 4-CF3, but methodology applies) |
| Pharma (Oncology) | Pfizer, Novartis | Kinase inhibitors (ALK/ROS1) utilizing aminopyridine cores. | WO2019207463 (CDK inhibitors) |
| Pharma (Immunology) | Vertex, Roche | Modulators of CFTR or specific GPCRs. | Broad genus claims in CFTR modulator patents |
| Niche Synthesis | Academic/CROs | C-H activation and late-stage trifluoromethylation. | PMC7579488 (Cu-catalyzed trifluoromethylation) |
Freedom to Operate (FTO) Note: While the core scaffold itself is likely prior art, specific 4-alkoxy side chains (e.g., complex ethers, chiral side chains) are the primary vehicle for novel IP generation. Process patents covering the regioselective synthesis of the 4-alkoxy-3-CF3 pattern are highly valuable due to the difficulty of separating isomers.
Synthetic Methodologies: The "Self-Validating" Protocol
The synthesis of 3-trifluoromethyl-4-alkoxy-2-aminopyridines is non-trivial due to the competing reactivity of the 2- and 4-positions in the precursor.
The Challenge: In 2,4-dichloro-3-(trifluoromethyl)pyridine , both chlorines are activated for Nucleophilic Aromatic Substitution (SnAr).
-
C4-Cl: Activated by the para-nitrogen and ortho-CF3.
-
C2-Cl: Activated by the ortho-nitrogen and ortho-CF3.
-
Solution: Regiocontrol is achieved via temperature control and the choice of nucleophile (Alkoxide vs. Ammonia).
Validated Route: The "Displacement-First" Strategy
This route prioritizes the installation of the alkoxy group before the amino group to prevent over-reaction or incorrect regiochemistry.
Step 1: Regioselective C4-Alkoxylation
Reaction: 2,4-dichloro-3-(trifluoromethyl)pyridine + Sodium Alkoxide (NaOR) → 2-chloro-3-(trifluoromethyl)-4-alkoxypyridine.
-
Rationale: The C4 position is generally more electrophilic for "hard" nucleophiles like alkoxides due to the para relationship with the ring nitrogen, despite the steric bulk of the 3-CF3.
-
Conditions: THF, 0°C to RT. Strict temperature control is required to avoid bis-substitution.
Step 2: C2-Amination
Reaction: 2-chloro-3-(trifluoromethyl)-4-alkoxypyridine + Ammonia (NH₃) → Target Product .
-
Rationale: The remaining C2-Cl is displaced by ammonia. High pressure (Autoclave) or Pd-catalysis (Buchwald-Hartwig) is often required due to the deactivating effect of the electron-donating alkoxy group installed in Step 1.
-
Conditions: Aqueous NH₃, 100-150°C (Autoclave) OR Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C.
Experimental Workflow Diagram (DOT)
Figure 2: Step-wise synthetic workflow prioritizing regiochemical fidelity.
Detailed Experimental Protocol
Note: This protocol is a composite of industry-standard methods for similar pyridine scaffolds.
Objective: Synthesis of 2-amino-3-trifluoromethyl-4-methoxypyridine.
Reagents:
-
2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: Precursor)
-
Sodium Methoxide (NaOMe), 25% in MeOH
-
Ammonium Hydroxide (28% NH₃) or Benzophenone Imine (for Pd-route)
Procedure:
-
Step 1 (Alkoxylation):
-
Charge a reactor with 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and THF (10 vol). Cool to 0°C.[1]
-
Add NaOMe (1.05 eq) dropwise over 1 hour. Critical: Maintain internal temp < 5°C to prevent C2 substitution.
-
Stir at 0-5°C for 4 hours. Monitor by HPLC for disappearance of starting material.
-
Quench with water, extract with EtOAc. Concentrate to yield 2-chloro-3-trifluoromethyl-4-methoxypyridine (Intermediate A).
-
-
Step 2 (Amination - Autoclave Method):
-
Charge Intermediate A (1.0 eq) and 28% Aqueous Ammonia (10 eq) into a high-pressure autoclave.
-
Add CuSO₄ (0.1 eq) as a catalyst (optional, accelerates displacement).
-
Heat to 130°C (Pressure ~10-15 bar) for 12-16 hours.
-
Cool, vent, and filter the precipitate. Recrystallize from Ethanol/Water.
-
Validation: ¹H NMR should show a singlet for -OCH₃ (~3.9 ppm) and a broad singlet for -NH₂ (~6.5 ppm).
-
References
-
Ishihara Sangyo Kaisha, Ltd. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. (Describes analogous amination conditions).
-
Kovács, S. et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 2020.[2] (Discusses compatibility of alkoxy/CF3 groups).
- Vertex Pharmaceuticals.Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (General reference for highly substituted pyridine scaffolds in drug discovery).
-
BenchChem. Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. (Baseline physicochemical properties).[1]
-
Synchem. 2-Amino-3-Chloro-4-(trifluoromethyl)pyridine. (Commercial availability of closely related intermediates).
Sources
Comprehensive Safety Data and Handling Protocols for Fluorinated Methoxypyridines in Drug Development
Executive Summary
Fluorinated methoxypyridines—such as 2-fluoro-6-methoxypyridine and 3-fluoro-2-methoxypyridine—are indispensable building blocks in modern pharmaceutical and agrochemical synthesis. The unique electronic push-pull system created by the electron-donating methoxy group and the highly electronegative fluorine atom on the electron-deficient pyridine ring enables precise late-stage functionalization. However, this exact electronic configuration dictates a highly specific and potentially hazardous reactivity profile.
As a Senior Application Scientist, I have observed that generic Safety Data Sheets (SDS) often fail to communicate the causality behind the hazards. This whitepaper synthesizes physicochemical data with mechanistic toxicology to provide a self-validating, field-proven guide for the safe handling, reaction, and disposal of fluorinated methoxypyridines.
Physicochemical Profiling and Hazard Identification
The physical state and volatility of fluorinated methoxypyridines vary significantly based on substitution patterns. Liquid derivatives exhibit concerning vapor pressures and flammability, whereas solid derivatives (like boronic acids or brominated analogs) present severe aerosolized inhalation risks.
Quantitative Safety Data Summary
| Compound | CAS Number | Physical State | Key GHS Hazard Codes | Storage Conditions |
| 2-Fluoro-6-methoxypyridine | 116241-61-3 | Liquid | H225/H226, H315, H319, H335[1] | 2-8°C, Inert Atmosphere |
| 4-Bromo-3-fluoro-2-methoxypyridine | 1227599-41-8 | Solid | H315, H319[2] | Room Temp, Dry/Ventilated[2] |
| 2-Fluoro-6-methoxypyridine-3-boronic acid | 231496 (Product No.) | Solid | Irritant (General)[3] | 2-8°C, Sealed/Dry[3] |
Note: H225/H226 = Flammable liquid/vapor; H315 = Skin irritation; H319 = Serious eye irritation; H335 = Respiratory irritation.
Mechanistic Toxicology: The Causality of Hazards
To safely handle these compounds, one must understand why they are hazardous. The pyridine ring is inherently electron-deficient. The addition of a fluorine atom creates a strong dipole, highly activating the adjacent positions (especially ortho and para to the nitrogen) toward Nucleophilic Aromatic Substitution (SNAr) .
When exposed to biological tissue, the highly electrophilic fluorinated pyridine ring undergoes rapid SNAr with epidermal nucleophiles (such as cysteine thiols and lysine amines in proteins). This covalent binding is the direct mechanistic cause of the severe skin sensitization and irritation (H315) associated with these compounds[1].
Furthermore, under thermal stress or combustion, the C-F bond fractures. In the presence of atmospheric moisture or hydrogen sources, this decomposition violently releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[3]. HF is not merely a corrosive acid; it is a profound systemic poison that penetrates tissue deeply, precipitating calcium and magnesium, leading to liquefactive necrosis.
Caption: Mechanistic pathways of fluorinated methoxypyridine toxicity and degradation.
Experimental Protocols: Self-Validating Safe Handling & Quenching
Standard operating procedures often fail because they rely on assumed compliance rather than verifiable checkpoints. The following protocol for the functionalization (e.g., cross-coupling or substitution) of fluorinated methoxypyridines is designed as a self-validating system .
Step-by-Step Methodology
Step 1: Environmental Isolation (Fume Hood Setup)
-
Action: Conduct all handling in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Purge the reaction vessel with Argon.
-
Causality: Liquid derivatives like 2-fluoro-6-methoxypyridine are highly volatile and flammable (H226)[1]. An inert atmosphere prevents oxidative degradation of the methoxy group and mitigates ignition risks.
Step 2: Thermal Regulation (2-8°C)
-
Action: Store reagents at 2-8°C. Pre-cool the reaction vessel before the addition of nucleophiles or catalysts.
-
Causality: Initiating reactions at cryogenic or sub-ambient temperatures minimizes exothermic runaway. The highly activated nature of the fluorinated pyridine ring means SNAr reactions can be violently exothermic if uncontrolled.
Step 3: Controlled Reaction Execution
-
Action: Add nucleophilic reagents dropwise via a pressure-equalizing dropping funnel.
-
Causality: Dropwise addition prevents localized concentration spikes that could lead to rapid thermal expansion and solvent boil-off.
Step 4: Alkaline Quenching (Critical Safety Step)
-
Action: Upon reaction completion, quench the mixture by slowly pouring it into a vigorously stirred beaker of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality: If any defluorination occurred during the reaction, free fluoride ions (F⁻) are present. In acidic conditions, these ions protonate to form volatile, lethal HF gas. An alkaline quench traps the liberated fluoride as dissolved, non-volatile NaF.
Step 5: pH Validation (The Self-Validating Checkpoint)
-
Action: Before transferring the mixture to a separatory funnel for extraction, test the aqueous layer with pH paper.
-
Causality: The protocol validates itself. If the pH is < 7.5, continue adding NaHCO₃ until basicity is confirmed. Do not proceed to extraction until pH > 7.5 is verified. This guarantees zero risk of HF gas generation during the workup phase.
Caption: Step-by-step safe handling and alkaline quenching workflow for fluorinated pyridines.
Emergency Response: Mechanistic First Aid
In the event of an exposure, standard chemical first aid is insufficient due to the unique properties of fluorinated compounds.
-
Dermal Exposure (Skin Contact): Because the highly electrophilic fluorinated pyridine ring undergoes rapid SNAr with epidermal nucleophiles, immediately rinse the skin thoroughly with large amounts of water and remove contaminated clothing[2].
-
Suspected HF Exposure: If the compound was exposed to strong acids or extreme heat prior to contact, assume HF generation. After initial rinsing, immediately apply 2.5% calcium gluconate gel to the affected area.
-
Causality: Calcium gluconate provides a localized, high-concentration source of Ca²⁺ ions. These ions preferentially bind to the penetrating F⁻ ions, forming insoluble Calcium Fluoride (CaF₂). This halts the progression of liquefactive tissue necrosis and prevents fatal systemic hypocalcemia.
-
-
Ocular Exposure: Separate eyelids with fingers to ensure adequate flushing and utilize an eye-wash station immediately[2]. Do not apply calcium gluconate to the eyes without direct instruction from an ophthalmologist.
References
- Source: sigmaaldrich.
- Source: afgsci.
- Source: nih.
- Source: chemscene.
Sources
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Cross-Coupling of Sterically Hindered Aminopyridines
Introduction: Navigating the Challenges of C-N Bond Formation with Hindered Aminopyridines
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[2] However, the application of this powerful reaction to sterically hindered aminopyridines presents a unique set of challenges that demand carefully optimized conditions.
Steric hindrance, particularly at the position ortho to the amino group, can significantly impede the reaction by sterically inhibiting the approach of the amine to the palladium center. Furthermore, the intrinsic properties of the pyridine ring, specifically the coordinating ability of the ring nitrogen, can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[3] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully navigating the Buchwald-Hartwig amination of these challenging substrates.
The Mechanistic Underpinnings: A Brief Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the arylated amine product and regenerating the Pd(0) catalyst.
Each of these steps can be influenced by the steric and electronic properties of the substrates, ligands, and reagents. For sterically hindered aminopyridines, the choice of each component is critical to favor the productive catalytic cycle over potential side reactions or catalyst deactivation pathways.
Key Reaction Parameters for Success
The successful amination of sterically hindered aminopyridines hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.
The Crucial Role of Ligands: Overcoming Steric and Electronic Hurdles
For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is paramount. These ligands serve several critical functions:
-
Promoting Reductive Elimination: The steric bulk of the ligand facilitates the final, product-forming step of the catalytic cycle.
-
Stabilizing the Monoligated Pd(0) Species: Bulky ligands favor the formation of the highly reactive, monoligated Pd(0) species, which is crucial for efficient oxidative addition.
-
Preventing Catalyst Deactivation: The steric shielding provided by the ligand can prevent the pyridine nitrogen from coordinating to the palladium center and inhibiting the reaction.
Several classes of ligands have proven effective for the amination of hindered substrates, particularly the biaryl phosphine ligands developed by the Buchwald group.
Table 1: Recommended Ligands for Amination of Hindered Aminopyridines
| Ligand | Structure | Key Features & Applications |
| RuPhos | [Image of RuPhos structure] | Highly effective for a broad range of sterically hindered primary and secondary amines. Often provides excellent yields where other ligands fail. |
| BrettPhos | [Image of BrettPhos structure] | Particularly effective for the coupling of primary amines and amides with sterically demanding aryl halides. |
| SPhos | [Image of SPhos structure] | A versatile ligand that demonstrates good performance with a variety of hindered substrates. |
| Xantphos | [Image of Xantphos structure] | A bidentate ligand that can be effective in preventing the formation of inactive palladium dimers, particularly with aryl iodides. |
The Power of the Precatalyst
For improved reproducibility and ease of handling, the use of palladium precatalysts is highly recommended. These are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. Palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, have demonstrated exceptional activity in the amination of challenging substrates.
Base Selection: A Balancing Act
The choice of base is critical for the deprotonation of the amine in the catalytic cycle. For sterically hindered aminopyridines, a strong, non-nucleophilic base is typically required.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base that is effective in many cases.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be particularly effective for challenging couplings.
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker bases that can be advantageous when dealing with base-sensitive functional groups on the substrates.
Solvent Considerations: Ensuring Solubility and Stability
Anhydrous, aprotic solvents are the standard for Buchwald-Hartwig aminations to prevent catalyst deactivation and unwanted side reactions.
-
Toluene and 1,4-Dioxane: The most commonly employed and effective solvents for this transformation.
-
Tetrahydrofuran (THF): Another suitable option, though its lower boiling point may necessitate longer reaction times or sealed-tube conditions.
Visualizing the Process
The Catalytic Cycle```dot
Sources
Application Note: Optimized Amide Coupling Strategies for Electron-Deficient 2-Aminopyridines
Introduction: The Challenge of Low Nucleophilicity
In the landscape of medicinal chemistry and drug development, amide bond formation is the most frequently performed reaction.[1][2] While numerous protocols exist, the acylation of electron-deficient heteroaromatic amines, particularly 2-aminopyridines, presents a persistent challenge. The reduced nucleophilicity of the exocyclic amino group, a consequence of the electron-withdrawing nature of the pyridine ring, often leads to low yields, sluggish reactions, or complete failure with standard coupling methodologies.[3]
This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on selecting and implementing optimized coupling reagents and protocols for the successful acylation of these challenging substrates. We will explore the limitations of conventional reagents and detail superior strategies that leverage high-reactivity reagents to overcome the inherent difficulties.
The Problem with Standard Coupling Reagents
Conventional coupling reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or even common uronium salts like HBTU, often fail when applied to electron-deficient 2-aminopyridines.[1][3] The primary reasons for this inefficiency are:
-
Insufficient Activation: The activated species generated (e.g., O-acylisourea, HOBt active ester) are not electrophilic enough to react with the poorly nucleophilic 2-aminopyridine at a practical rate.
-
Competitive Side Reactions: The prolonged reaction times and elevated temperatures often required can lead to side reactions, including epimerization of chiral carboxylic acids.[4]
-
Ring N-Acylation: In some cases, the pyridine ring nitrogen can be acylated, leading to undesired byproducts.
A study on the coupling of a hindered carboxylic acid with an electron-poor and sterically hindered amine demonstrated that methods like EDC/HOBt and DCC/DMAP provided no desired product.[3] This highlights the need for specialized, highly active coupling systems.
Recommended High-Reactivity Coupling Reagents
To achieve high yields and purity, a coupling reagent must generate a highly reactive intermediate capable of rapid reaction with the weakly nucleophilic amine. Several classes of modern reagents have proven effective for this purpose.
Uronium/Aminium Reagents: The Power of Oxyma and HOAt Esters
Third-generation uronium salts, which form highly reactive activated esters, are often the reagents of choice.
-
COMU® (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a standout reagent for difficult couplings.[5][6] It is based on the Oxyma Pure leaving group, which forms activated esters with reactivity comparable to or exceeding those derived from HOBt or even HOAt.[5][6] Key advantages include high reactivity, improved safety profile over explosive benzotriazole-based reagents, and water-soluble byproducts, simplifying workup.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As a classic high-performance reagent, HATU generates highly reactive HOAt esters.[5][7] It is known for fast reaction rates and is often successful where other reagents fail.[7] However, its benzotriazole core presents a higher safety risk compared to COMU.[6]
Phosphonium Anhydride Reagents: The Efficacy of T3P®
-
T3P® (Propanephosphonic Acid Anhydride): T3P is a versatile and powerful cyclic anhydride that acts as an excellent water scavenger and carboxylic acid activator.[5][8][9] It is particularly effective for coupling sterically hindered or electronically deactivated substrates.[4][5][8] The byproducts are water-soluble, which facilitates a simple aqueous workup.[9][10] Its use with pyridine as a base has been shown to be a mild, robust, and scalable method that minimizes epimerization.[4]
Triazine-Based Reagents: Mild and Effective Activation
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): DMTMM is a triazine derivative that efficiently activates carboxylic acids.[11] It is particularly advantageous for its ability to mediate couplings in protic solvents like water or alcohols and for its effectiveness with sterically hindered amines.[2][11] The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, allowing for easy removal.[2]
Comparative Data
The selection of a coupling reagent can dramatically impact reaction success. The following table summarizes reported outcomes for challenging amide couplings, illustrating the superiority of high-reactivity reagents.
| Carboxylic Acid | Amine | Reagent/Conditions | Yield (%) | Reference |
| Hindered Acid 1a | 2-Amino-5-nitropyridine | BTFFH, DIPEA, MeCN, 70 °C | 78% (isolated) | [3] |
| Hindered Acid 1a | 2-Amino-5-nitropyridine | EDC/HOBt | Trace | [3] |
| Diphenylacetic Acid | Diisopropylamine | BTFFH, DIPEA, MeCN, 70 °C | 71% (isolated) | [3] |
| Diphenylacetic Acid | Diisopropylamine | DCC | 0% | [3] |
| Various Acids | Electron-poor anilines | T3P®, Pyridine | High yields | [4] |
| Various Acids | Electron-poor anilines | EDC/HATU | Lower yields | [4] |
Experimental Protocols & Workflows
Adherence to a well-designed protocol is critical for success. Below are detailed, step-by-step methodologies for using the recommended reagents.
General Workflow for Amide Coupling
The general process for amide coupling using these advanced reagents follows a consistent workflow, which can be visualized in the diagram below.
Caption: General experimental workflow for amide coupling.
Protocol 1: Coupling using COMU
This protocol is adapted from general procedures for COMU-mediated couplings.[6][12]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and the electron-deficient 2-aminopyridine (1.1 equiv.) in anhydrous DMF or MeCN (to a concentration of ~0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add COMU (1.1 equiv.) to the stirred solution in one portion. The solution may change color.[12]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using T3P®
This protocol is based on the highly efficient method developed for epimerization-prone substrates.[4]
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the electron-deficient 2-aminopyridine (1.1 equiv.) in a suitable solvent such as ethyl acetate or THF.
-
Base Addition: Add pyridine (2.0-3.0 equiv.) to the mixture.
-
Reagent Addition: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.2-1.5 equiv.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 1-4 hours).
-
Workup: Quench the reaction by slowly adding water or an aqueous solution of NaHCO₃. The phosphonic acid byproducts are water-soluble.[9][10]
-
Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Mechanism and Rationale
The success of these reagents lies in the generation of highly activated intermediates that can overcome the activation energy barrier posed by the poor nucleophilicity of the amine.
Caption: Rationale for using high-reactivity coupling reagents.
The key is the formation of an intermediate (e.g., an Oxyma active ester from COMU or a mixed phosphonic anhydride from T3P®) that is significantly more electrophilic than the intermediates formed by standard reagents.[5][6][10] This high reactivity ensures that the coupling reaction proceeds at a much faster rate than potential side reactions, leading to higher yields and purer products.
Conclusion
The successful acylation of electron-deficient 2-aminopyridines is readily achievable with the appropriate selection of modern, high-reactivity coupling reagents. Reagents such as COMU , T3P® , and DMTMM offer significant advantages over traditional methods by generating highly activated intermediates that react efficiently with poorly nucleophilic amines. By following the optimized protocols detailed in this note, researchers can overcome this common synthetic hurdle, improving yields, simplifying purification, and accelerating the synthesis of key intermediates in drug discovery and development programs.
References
-
Wikipedia. DMTMM. [Link]
-
RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. [Link]
-
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]
-
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2026, February 7). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. DMTMM - Wikipedia [en.wikipedia.org]
- 12. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Regioselective Halogenation of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the regioselective halogenation of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine. Halogenated aminopyridines are pivotal building blocks in medicinal chemistry and drug discovery, and precise control over their synthesis is paramount. This document elucidates the underlying principles governing the regioselectivity of chlorination, bromination, and iodination of this polysubstituted pyridine. We present validated, step-by-step protocols using common N-halosuccinimide reagents, offering a robust and reproducible methodology for obtaining the desired 5-halo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine isomers. The causality behind experimental choices, mechanistic insights, and data presentation are tailored for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Halogenated 2-Aminopyridines
Halogenated pyridine scaffolds are ubiquitous in a vast array of pharmaceuticals and agrochemicals. The introduction of a halogen atom provides a versatile handle for further molecular diversification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The specific substrate, this compound, combines several key structural features: a nucleophilic amino group for further derivatization, a methoxy group influencing the electronic properties, and a trifluoromethyl group, which is known to enhance metabolic stability and binding affinity of drug candidates.[1] The regioselective installation of a halogen atom onto this complex scaffold is a critical step in the synthesis of novel bioactive molecules.
Mechanistic Insights and Predicting Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted pyridine ring is determined by the interplay of the directing effects of each substituent. In the case of this compound, we have a fascinating case of competing and cooperating electronic effects.
-
Activating, Ortho-, Para-Directing Groups: The 2-amino (-NH₂) and 4-methoxy (-OCH₃) groups are both potent electron-donating groups (EDGs). They activate the pyridine ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para relative to themselves.
-
Deactivating, Meta-Directing Group: The 3-trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2]
Let's analyze the available positions for halogenation (C5 and C6):
-
Position C5: This position is para to the strongly activating 2-amino group and ortho to the activating 4-methoxy group. Furthermore, it is meta to the deactivating 3-trifluoromethyl group. The concerted ortho, para-directing influence of the two activating groups is expected to strongly favor electrophilic attack at this position. The meta-relationship to the deactivating -CF₃ group means that this position is the least deactivated by this substituent.
-
Position C6: This position is ortho to the activating 2-amino group. However, it is also meta to the activating 4-methoxy group and ortho to the deactivating 3-trifluoromethyl group, making it electronically less favored for electrophilic attack.
Diagram of Predicted Regioselectivity:
Caption: Predicted regioselective halogenation at the C5 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective halogenation of this compound at the C5 position using N-halosuccinimides (NCS, NBS, and NIS). These reagents are generally preferred over elemental halogens for their ease of handling and often improved regioselectivity.
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended to prevent side reactions, particularly with N-iodosuccinimide.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for 5-Chloro-2-amino-4-methoxy-3-(trifluoromethyl)pyridine
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.05-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-chloro-2-amino-4-methoxy-3-(trifluoromethyl)pyridine.
Experimental Workflow for Chlorination:
Caption: Workflow for the synthesis of 5-chloro-2-amino-4-methoxy-3-(trifluoromethyl)pyridine.
Protocol for 5-Bromo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Follow steps 1-3 as described in the chlorination protocol (Section 3.1).
-
Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress closely.
-
Follow steps 6-11 as described in the chlorination protocol to work-up and purify the product, yielding 5-bromo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine.
Protocol for 5-Iodo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Follow steps 1-3 as described in the chlorination protocol (Section 3.1).
-
Add N-Iodosuccinimide (1.1-1.2 eq.) portion-wise over 15-30 minutes at 0 °C. It is advisable to protect the reaction from light.
-
Allow the reaction to stir at room temperature for 4-8 hours, or until completion. Iodination is generally slower than chlorination and bromination.
-
Follow steps 6-11 as described in the chlorination protocol to work-up and purify the product, affording 5-iodo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine.
Data Summary and Characterization
The following table summarizes the key reaction parameters and expected outcomes for the regioselective halogenation of this compound.
| Halogenating Agent | Stoichiometry (eq.) | Solvent | Reaction Time (h) | Expected Major Product |
| N-Chlorosuccinimide (NCS) | 1.05 - 1.1 | Acetonitrile | 2 - 4 | 5-Chloro-2-amino-4-methoxy-3-(trifluoromethyl)pyridine |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Acetonitrile/DCM | 1 - 3 | 5-Bromo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine |
| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | Acetonitrile/DCM | 4 - 8 | 5-Iodo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine |
Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the regiochemistry of halogenation and the overall structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the halogenated product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Safety Considerations
-
Formation of Di-halogenated Products: If di-halogenated byproducts are observed, reduce the stoichiometry of the halogenating agent to 1.0 equivalent and monitor the reaction carefully to stop it upon full consumption of the starting material.
-
Low Conversion: If the reaction is sluggish, particularly for iodination, a slight increase in temperature (e.g., to 40 °C) can be considered. However, this may also lead to the formation of side products.
-
Safety: N-halosuccinimides are irritants and should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be performed in a fume hood.
Conclusion
The protocols outlined in this application note provide a reliable and regioselective method for the synthesis of 5-halo-2-amino-4-methoxy-3-(trifluoromethyl)pyridines. The predictable outcome of this electrophilic substitution is governed by the powerful ortho-, para-directing effects of the 2-amino and 4-methoxy groups, which steer the halogen to the C5 position. These halogenated intermediates are valuable synthons for the development of novel pharmaceuticals and other functional materials.
References
-
Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect -CF3- to be activating or deactivating in. Retrieved from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Boyle, B. T., Levy, J. N., de Lescure, L., & Paton, R. S. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Fier, P. S., & Kim, S. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Boyle, B. T., Levy, J. N., de Lescure, L., & Paton, R. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-773. [Link]
-
Li, C., et al. (2026, January 10). Direct regioselective C-3 halogenation of pyridines. Request PDF. [Link]
-
Boyle, B. T., Levy, J. N., de Lescure, L., & Paton, R. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]
-
Fier, P. S., & Kim, S. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]
-
Boyle, B. T., Levy, J. N., de Lescure, L., & Paton, R. S. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
bioRxiv. (2022, August 5). Regioselective control of biocatalytic C–H activation and halogenation. [Link]
-
Ng, K. K., & Chan, T. H. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7137-7142. [Link]
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]
-
Khan, M. S., & Siddiqui, Z. N. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Journal of the Brazilian Chemical Society, 21(3), 562-566. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. [Link]
-
PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Prakash, G. K. S., et al. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
PMC. (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. [Link]
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. [Link]
-
Semantic Scholar. (2023, December 7). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. [Link]
-
Carlsson, A. C. C., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. PMC. [Link]
-
UC Merced. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. [Link]
-
MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXVIII. The preparation and kinetic nitration of 2-, 3-, and 4-dimethylaminopyridines and their 1-oxides in sulphuric acid. [Link]
-
ACS Figshare. (2016, June 6). Substituent Effects on the [N–I–N]+ Halogen Bond. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. [Link]
Sources
Accelerated Discovery: Microwave-Assisted Synthesis of Trifluoromethylated Pyridines
Application Note & Protocol Guide
Executive Summary
The trifluoromethyl (
This guide details microwave-assisted (MW) protocols that reduce reaction times from hours to minutes while improving yield and safety. We focus on two distinct mechanistic pathways:
-
Innate C-H Functionalization: Radical addition using the Langlois Reagent.
-
Metal-Mediated Cross-Coupling: Copper-catalyzed substitution of halopyridines.
Mechanistic Insight & Causality
Understanding the reaction mechanism is critical for troubleshooting MW synthesis, where "superheating" effects can alter kinetic profiles.
The Two Pathways
-
Radical Pathway (Minisci-Type): Utilizes sodium triflinate (
, Langlois Reagent).[1] Under oxidative conditions (TBHP), radicals are generated. These are electrophilic and attack the electron-deficient pyridine ring. MW irradiation accelerates the radical initiation step and overcomes the activation energy for the addition to the heteroaromatic ring. -
Cross-Coupling Pathway: Involves a pre-functionalized halopyridine (I, Br). A
species (generated in situ from or Chen's reagent) undergoes oxidative addition and reductive elimination. MW heating is crucial here to stabilize the transition state and drive the reaction to completion before the active species disproportionates.
Pathway Visualization
The following diagram illustrates the decision logic and mechanistic flow for both protocols.
Figure 1: Decision matrix for selecting the appropriate trifluoromethylation pathway based on substrate availability and regiochemical requirements.
Experimental Protocols
Protocol A: Innate C-H Trifluoromethylation (Radical)
Best for: Late-stage functionalization, rapid screening, scaffolds where C2/C4 functionalization is desired. Reagent: Sodium Triflinate (Langlois Reagent).[1]
Materials
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent: Sodium triflinate (
, 3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: DCM:Water (2:1 biphasic mix) OR DMSO (for higher T).
-
Vessel: 10 mL or 35 mL MW-safe pressure vial with crimp cap/septum.
Step-by-Step Methodology
-
Charge: To the MW vial, add the pyridine substrate (0.5 mmol) and sodium triflinate (1.5 mmol, 234 mg).
-
Solvent: Add DCM (2 mL) and Water (1 mL). Note: The biphasic system helps separate the inorganic salts from the organic product during reaction.
-
Oxidant: Add TBHP (2.5 mmol, ~340 µL) dropwise.
-
Expert Tip: TBHP is a shock-sensitive oxidant. Add slowly at room temperature.
-
-
Seal: Crimp the vial immediately.
-
Irradiation:
-
Mode: Dynamic Power (maintain set temp).
-
Temp: 40°C - 60°C (Start low to manage pressure).
-
Time: 10 - 20 minutes.
-
Stirring: High (600+ rpm) is critical for biphasic mixtures.
-
-
Workup: Decant organic layer. Extract aqueous layer with DCM (2x). Wash combined organics with saturated
(removes byproducts) and brine. Dry over .
Protocol B: Copper-Mediated Cross-Coupling
Best for: Regiospecific synthesis, scale-up, installing
Materials
-
Substrate: Iodopyridine (1.0 equiv) (Bromopyridines require higher temps).
-
Source:
(2.0 equiv). -
Catalyst: CuI (1.0 - 1.2 equiv). Note: Stoichiometric Cu is often required for high yields.
-
Ligand: 1,10-Phenanthroline (1.2 equiv).
-
Base: KF or CsF (2.0 equiv) to activate the silane.
-
Solvent: DMF or NMP (degassed).
Step-by-Step Methodology
-
Pre-Complexation (Critical): In a glovebox or under
, mix CuI and Phenanthroline in DMF. Stir for 5 mins until a homogeneous dark complex forms. -
Activation: Add the fluoride source (CsF) and
. Stir for 10 mins to generate the active species.-
Expert Tip: This species is sensitive to moisture.[2] Ensure solvents are anhydrous (<50 ppm water).
-
-
Substrate Addition: Add the Iodopyridine (0.5 mmol).
-
Irradiation:
-
Temp: 100°C - 130°C.
-
Time: 15 - 30 minutes.
-
Pre-stir: 30 seconds (to ensure homogeneity before heating).
-
-
Workup: Dilute with Ethyl Acetate. Filter through a Celite pad to remove copper salts. Wash filtrate with water (3x) to remove DMF.
Data & Performance Comparison
The following table summarizes the efficiency gains of MW protocols versus traditional thermal methods (e.g., oil bath reflux).
| Parameter | Thermal Method (Reflux) | Microwave Protocol | Advantage |
| Reaction Time | 12 - 24 Hours | 10 - 30 Minutes | 60x Faster |
| Yield (Avg) | 40 - 60% | 65 - 85% | Cleaner Profile |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | Greener |
| Pressure Limit | 1 atm (Open) | 20-30 bar (Sealed) | Access to High T |
| Selectivity | Often degrades over time | Kinetic control | Reduced side-products |
Troubleshooting & Optimization (Self-Validating Systems)
A robust protocol must include "checkpoints" to validate success during the experiment.
The "Pressure Check" (Safety & Kinetics)
-
Observation: In Protocol A (Radical), the reaction generates gas (
, ). -
Validation: If the pressure sensor on the MW does not show a rise of 2-5 bar, the radical decomposition of the sulfinate is likely not occurring.
-
Fix: Check the age of the TBHP or increase temperature by 10°C.
The "Color Check" (Protocol B)
-
Observation: The active
species usually presents as a deep red/brown solution. -
Validation: If the solution turns green or blue before the reaction is complete, the Cu(I) has oxidized to Cu(II) (inactive for this coupling) due to air leakage.
-
Fix: Re-run with stricter inert atmosphere handling; ensure septum is new.
Regiocontrol in Radical Addition
-
Issue: Protocol A gives a mixture of C2 and C4 isomers.
-
Expert Insight: The
radical is electrophilic. It prefers the most electron-deficient position. -
Solution: Block the C2 position with a halogen (Cl/Br) or use an electron-donating group at C3 to direct the radical to C6 (steric/electronic steering).
Safety Directives
-
Vessel Headspace: Never fill MW vials >60%. The generation of
gas in Protocol A can cause vessel failure if headspace is insufficient. -
HF Generation: Hydrolysis of
sources can generate trace Hydrofluoric Acid (HF).-
Protocol: Always quench reactions with saturated Calcium Carbonate or Calcium Gluconate solution to precipitate fluorides before opening the vessel fully.
-
-
Superheating: NMP and DMF (Protocol B) have high boiling points. Upon vial opening, superheated solvent can flash boil. Allow cooling to <50°C before decapping.
References
-
Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Qing, F. L., et al. (2012). "Copper-catalyzed oxidative trifluoromethylation of terminal alkynes." Journal of the American Chemical Society, 134(3), 1298-1301.
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters, 32(51), 7525-7528.
-
Studer, A. (2012). "The electron is a catalyst." Science, 336(6087), 1419. (Context on radical mechanisms).
Sources
Troubleshooting & Optimization
Advanced Technical Support Center: 4-Methoxypyridine & 4-Hydroxypyridine Separations
Welcome to the Technical Support Center for pyridine derivative purification. Separating 4-methoxypyridine from 4-hydroxypyridine byproducts is a notoriously difficult challenge in drug development and synthetic scaling. Standard chromatographic methods often fail due to the complex tautomeric behavior of 4-hydroxypyridine.
This guide is designed to provide researchers with a mechanistic understanding of these molecules, enabling the execution of self-validating, highly efficient purification workflows.
Mechanistic Overview & Physicochemical Properties
The fundamental difficulty in separating these two compounds lies in their divergent electronic structures. While 4-methoxypyridine behaves as a standard, predictable aromatic base, 4-hydroxypyridine1[1]. This tautomerization shifts the molecule from a mildly polar aromatic ring to a highly polar, hydrogen-bonding lactam.
To design a successful separation, we must exploit the differences in their acid dissociation constants (pKa).
Table 1: Physicochemical Data for Separation Planning
| Compound | pKa (Conjugate Acid) | pKa (Hydroxyl/Amide) | Dominant State at pH 7.0 | Optimal Extraction pH |
| 4-Methoxypyridine | 6.56 | N/A | Neutral (Free Base) | pH > 8.5 (Organic Soluble) |
| 4-Hydroxypyridine | 3.20 | 11.1 | 4-Pyridone Tautomer | pH < 2 or pH > 12.5 (Aqueous) |
| 1-Methyl-4-pyridone * | ~2.5 | N/A | Fixed Pyridone | Highly Water-Soluble |
*Common byproduct formed during the 2[2].
Recommended Separation Workflows
Because 4-pyridone interacts aggressively with silica gel, liquid-liquid extraction (LLE) driven by rigorous pH control is the most reliable method for bulk separation.
Orthogonal pH-driven liquid-liquid extraction workflow for pyridine byproduct separation.
Protocol: Self-Validating Acid-Base Extraction
This protocol is a self-validating system: by strictly measuring the pH of the aqueous layer, you mathematically guarantee the ionization state of the target molecules, eliminating guesswork from the extraction.
Step 1: Initial Solubilization Dissolve the crude reaction mixture in a biphasic system of Dichloromethane (DCM) and distilled water (1:1 v/v).
Step 2: Basification (Ionization Control) Slowly add 1M NaOH to the vigorously stirring mixture until the aqueous layer reaches a stable pH of 12.5 to 13.0.
-
Causality: At pH 13, 4-hydroxypyridine (pKa 11.1) is fully deprotonated into its highly water-soluble phenolate/pyridinolate anion. Conversely, 3 remains strictly as a neutral free base, driving it entirely into the organic layer[3].
Step 3: Phase Separation Transfer the mixture to a separatory funnel. Isolate the lower DCM layer (containing 4-methoxypyridine). Wash the highly basic aqueous layer with one additional volume of DCM to ensure quantitative recovery of the methoxy product.
Step 4: Organic Phase Processing (4-Methoxypyridine) Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If trace non-basic impurities remain, a brief silica gel plug (Hexanes/EtOAc) will easily polish the product.
Step 5: Aqueous Phase Processing (4-Hydroxypyridine Recovery) Carefully acidify the basic aqueous layer with 1M HCl until the pH reaches exactly 7.0.
-
Causality: This neutralizes the phenolate anion back to the neutral 4-pyridone tautomer. Concentrate the aqueous layer under vacuum and recrystallize the resulting 4-hydroxypyridine from an ethanol/water mixture to separate it from the newly formed NaCl salts.
Troubleshooting & FAQs
Q1: My 4-hydroxypyridine is streaking severely on normal-phase silica gel, ruining my separation. How can I improve resolution? A: Causality: 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer. This tautomer features a keto oxygen and an N-H group, acting as a potent hydrogen-bond donor and acceptor. These functional groups interact aggressively with the free silanol groups on the silica stationary phase, causing severe tailing and irreversible adsorption. Solution: Do not use normal-phase silica for 4-hydroxypyridine. Utilize reverse-phase chromatography (C18) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). If normal phase is strictly required, you must pre-treat the column with 1% triethylamine (TEA) or use a highly polar eluent system (e.g., DCM/MeOH/NH₄OH at 90:9:1) to competitively block silanol interactions.
Q2: I attempted the O-methylation of 4-hydroxypyridine to synthesize 4-methoxypyridine, but NMR shows a highly polar byproduct. What is it, and how do I remove it? A: Causality: The alkylation of 4-hydroxypyridine is an ambident nucleophile reaction. Depending on the solvent polarity, you will generate a mixture of O-alkylation (4-methoxypyridine) and N-alkylation (1-methyl-4-pyridone).2[2]. Solution: 1-Methyl-4-pyridone is highly polar and lacks the basic pyridine nitrogen, rendering it unresponsive to standard acid-base extraction. To separate it from 4-methoxypyridine, wash the organic reaction mixture thoroughly with large volumes of water; the 1-methyl-4-pyridone will preferentially partition into the aqueous phase.
Q3: During the pH 13 extraction, my 4-methoxypyridine yield is lower than expected. Where did it go? A: Causality: While 4-methoxypyridine is neutral at pH 13, it still possesses moderate water solubility due to the hydrogen-bonding capacity of the methoxy oxygen and the pyridine nitrogen. If your aqueous volume is too large, a significant fraction will remain dissolved in the water layer. Solution: Implement a "salting-out" procedure. Saturate the basic aqueous layer with sodium chloride (NaCl) prior to extraction. This drastically increases the ionic strength of the aqueous phase, reducing the solubility of the neutral 4-methoxypyridine and driving it quantitatively into the organic phase.
References
-
Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose University Consortium. URL:[Link]
-
Phosphorylated Derivatives of Hydroxy- and... RSC Publishing. URL: [Link]
-
Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. URL:[Link]
Sources
Technical Support Center: Handling & Preserving Electron-Rich Methoxy Pyridine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the silent degradation of electron-rich N-heterocycles. Methoxy pyridines—particularly di- and tri-methoxy variants—are notoriously unstable in ambient conditions.
This guide is designed to move beyond basic instructions. We will explore the mechanistic causality behind methoxy pyridine degradation and provide self-validating, field-proven protocols to ensure your intermediates survive synthesis, purification, and storage.
The Mechanistic "Why": Understanding Methoxy Pyridine Instability
To prevent oxidation, you must first understand why it happens. The methoxy group (-OCH₃) is a powerful electron-donating group via resonance (+M effect). When attached to the pyridine ring (especially at the 2, 4, or 6 positions), the oxygen lone pairs delocalize into the aromatic
This electronic enrichment raises the Highest Occupied Molecular Orbital (HOMO) energy, drastically lowering the oxidation potential of the molecule[2]. Consequently, the nitrogen lone pair becomes highly nucleophilic and exceptionally susceptible to electrophilic attack by atmospheric oxygen, trace peroxides in ethereal solvents, or transition metal oxidants. The result is the rapid, irreversible formation of pyridine N-oxides or subsequent radical-mediated ring degradation[3].
Table 1: Relative Oxidation Susceptibility Based on Substitution
| Compound | Electronic Effect | Oxidation Potential Shift | Primary Degradation Pathway | Required Handling |
| Pyridine | Neutral | Baseline | Stable in air | Benchtop |
| 4-Methoxypyridine | Moderate +M | Lowered | Slow N-oxidation | Amber vial, 4°C |
| 2,6-Dimethoxypyridine | Strong +M | Severely Lowered | Rapid N-oxidation | Argon, -20°C |
| 2,4,6-Trimethoxypyridine | Extreme +M | Extremely Low | N-oxidation / Ring opening | Schlenk line, -20°C, Dark |
Troubleshooting & FAQs
Q: My 2,4-dimethoxypyridine intermediate turns dark brown and shows an M+16 peak on LC-MS after sitting on the bench. What is happening? A: The M+16 mass shift is the universal diagnostic marker for pyridine N-oxide formation[3]. The electron-rich nitrogen has reacted with atmospheric oxygen or trace peroxides. Causality: Light accelerates this process via photochemical sensitization. Solution: Always store these intermediates under an Argon atmosphere at -20°C in opaque or foil-wrapped vials.
Q: I am running a Buchwald-Hartwig coupling with a methoxy-pyridine bromide, but I am getting poor yields and oxidized byproducts. How can I prevent this? A: Trace dissolved oxygen in your reaction solvent is oxidizing either your electron-rich pyridine intermediate or the Pd(0) catalyst. Causality: Standard solvent sparging leaves ~10-20 ppm of dissolved O₂, which is enough to poison catalytic cycles involving electron-rich heterocycles. Solution: You must use the Freeze-Pump-Thaw (FPT) method to achieve <1 ppm O₂[4]. Additionally, adding a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% can intercept trace peroxy radicals without interfering with the cross-coupling.
Q: My intermediate is pure by crude NMR, but degrades during silica gel column chromatography. Is the silica oxidizing it? A: Yes. Standard silica gel is acidic (due to surface silanol groups) and contains trapped interstitial air. The acidic environment protonates the methoxy pyridine, and the high surface area accelerates aerial oxidation. Solution: Pre-treat your silica by flushing the dry column with Argon. Use degassed eluents and add 1-2% triethylamine (Et₃N) to your mobile phase to neutralize the acidic silanol sites.
Experimental Workflows & Logical Relationships
To ensure the integrity of your compounds, your entire workflow from synthesis to storage must be strictly anaerobic.
Workflow for preventing oxidation of methoxy pyridines.
Standard Operating Procedures (SOPs)
Protocol 1: The Freeze-Pump-Thaw (FPT) Degassing Method
This is the only acceptable method for degassing solvents when working with highly electron-rich pyridines[5]. It completely removes dissolved gases rather than just displacing them[4].
Step-by-Step Methodology:
-
Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with the desired solvent. Causality: Overfilling prevents proper expansion during freezing and can shatter the flask.
-
Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the high-vacuum manifold for 5–10 minutes. Self-Validation: The vacuum gauge should drop to its baseline pressure, confirming the removal of headspace gases.
-
Thaw: Close the stopcock to seal the flask under static vacuum. Remove from LN₂ and place in a tepid water bath. Observation: You will see bubbles of trapped gas violently escaping the melting solvent lattice.
-
Iterate: Repeat steps 2-4 for a minimum of three cycles.
-
Self-Validation Check: During the final thaw cycle, there should be zero gas bubbles evolving from the melting solvent. This visual cue is your self-validating proof that the solvent is fully degassed.
-
Backfill: Backfill the flask with ultra-high purity Argon.
Freeze-Pump-Thaw (FPT) degassing cycle.
Protocol 2: Schlenk Line Reaction Setup
To prevent aerial oxidation during reaction setup, you must establish a rigorous inert atmosphere[6].
Step-by-Step Methodology:
-
Flame Drying: Attach your reaction flask (containing a magnetic stir bar) to the Schlenk line. Apply dynamic vacuum and heat the flask with a heat gun to drive off surface-bound moisture.
-
Cycling: Perform three Vacuum/Argon cycles. Self-Validation: Isolate the vacuum pump by closing the manifold tap. If the vacuum gauge reading rises, you have a micro-leak. Do not proceed until the system holds a static vacuum.
-
Reagent Addition: Add solid methoxy pyridine intermediates under a positive counter-flow of Argon.
-
Solvent Transfer: Transfer your FPT-degassed solvent into the reaction flask using an oven-dried, Argon-purged stainless steel cannula or a gas-tight syringe.
Table 2: Quantitative Comparison of Solvent Degassing Methods
| Method | Residual O₂ Concentration | Solvent Loss | Time Required | Best Application |
| Freeze-Pump-Thaw | < 1 ppm | < 1% | 45 mins | Highly sensitive methoxy pyridines |
| Sparging (Argon) | ~10-20 ppm | 5-10% | 30 mins | Bulk solvents / Aqueous workups |
| Sonication + Vacuum | ~50 ppm | 2-5% | 10 mins | HPLC eluents / Mildly sensitive compounds |
References
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. pitt.edu.
- Section 5.4 Title: Degassing Solvents - Berry Group. wisc.edu.
- The Schlenk Line Survival Guide - LibreTexts. libretexts.org.
- Pyridine - Wikipedia. wikipedia.org.
- Electrocatalytic Ammonia Oxidation by Pyridyl-Substituted Ferrocenes - ACS Public
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
Sources
Workup procedures to remove inorganic salts from pyridine synthesis
Pyridine Synthesis & Purification Support Hub
Subject: Workup Procedures for the Removal of Inorganic Salts from Pyridine Derivatives From: Senior Application Scientist, Process Chemistry Division To: R&D Team, Process Development Group
Mechanistic Insight: The "Sticky" Nature of Pyridines
Before executing a protocol, you must understand why your pyridine derivative is retaining salts. Unlike standard organics, pyridines present a dual challenge during workup:
-
Amphiphilicity & Water Solubility: The lone pair on the nitrogen atom makes pyridine derivatives hydrogen-bond acceptors. Many are miscible with water or highly soluble in it. Standard water washes often result in massive yield loss because the product partitions into the aqueous salt phase.
-
Metal Coordination: Pyridines are excellent ligands. If your synthesis involved metal catalysts (Pd, Cu, Ni) or Lewis acid promoters (Zn, Al), the metal salts likely coordinated to the pyridine nitrogen. These complexes are often soluble in organic solvents, dragging inorganic metals into your final product and causing "colored oil" issues.
The Strategy: We do not simply "wash" salts away. We must chemically disrupt the coordination complexes or physically alter the phase density (Salting Out) to force the pyridine into the organic layer while locking inorganic salts in the aqueous phase.
Decision Matrix: Selecting the Correct Workup
Do not guess. Follow this logic flow to determine the correct desalting procedure based on your product's solubility and the specific salts present.
Figure 1: Workup Decision Tree. Selects the optimal protocol based on product solubility (LogP) and contaminant type.
Standard Operating Procedures (SOPs)
Protocol A: The "Salting Out" Extraction (For Water-Soluble Pyridines)
Use when: Your product is polar and stays in the water layer during standard extraction. Mechanism: Increasing the ionic strength of the aqueous phase decreases the solubility of the organic compound (the "Salting-out effect"), forcing it into the organic solvent.
Reagents:
-
Potassium Carbonate (K₂CO₃) - Preferred over NaCl for amines.
-
Ethyl Acetate (EtOAc) or Chloroform (CHCl₃).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in a minimum amount of water.
-
Saturation: Add solid K₂CO₃ to the aqueous phase until no more dissolves (saturation point).
-
Note: K₂CO₃ is superior to NaCl for pyridines because it creates a higher ionic strength environment and maintains a basic pH, ensuring the pyridine remains deprotonated (neutral) and organic-soluble [1].
-
-
Extraction: Add the organic solvent (EtOAc or CHCl₃). Shake vigorously.
-
Separation: You will observe a distinct phase separation. The aqueous layer will be viscous.
-
Repeat: Extract the aqueous layer 2-3 times.
-
Drying: Combine organic layers. Dry over solid KOH pellets or Na₂SO₄. (KOH is excellent as it acts as a secondary desiccant and removes trace acidic salts).
Protocol B: The pH Swing (The "Gold Standard" for Purity)
Use when: You need to remove non-basic organic impurities and neutral inorganic salts. Mechanism: Exploits the basicity of the pyridine nitrogen to move the product between phases, leaving impurities behind.
Step-by-Step:
-
Acidification: Dissolve crude in organic solvent (e.g., Et₂O or DCM). Extract with 1M HCl (aq).[2]
-
Result: Pyridine becomes Pyridinium Chloride (Water Soluble).[2] Neutral impurities/salts stay in the organic layer or are washed away.
-
-
Wash: Discard the organic layer (containing non-basic impurities).
-
Basification: Cool the aqueous layer (ice bath). Slowly add 6M NaOH or Solid K₂CO₃ until pH > 12.
-
Result: Pyridinium deprotonates back to free Pyridine (Organic Soluble).
-
Troubleshooting: If an oil oils out or emulsion forms, add solid NaCl.[3]
-
-
Extraction: Extract the now-cloudy aqueous mixture with DCM or EtOAc.
-
Isolation: Dry (Na₂SO₄) and concentrate.
Protocol C: Copper/Metal Catalyst Removal
Use when: The reaction used Copper (Cu) or Palladium (Pd) and the product is colored (blue/green/brown) despite workup. Mechanism: Ligand exchange. We introduce a ligand (Ammonia or EDTA) that binds the metal stronger than the pyridine does.
Step-by-Step:
-
Ammonia Wash: Dissolve crude in EtOAc. Wash the organic layer with 10% aqueous NH₄OH (Ammonium Hydroxide) mixed with saturated NH₄Cl (1:1).
-
Visual Cue: The aqueous layer will turn deep blue (Copper-Amine complex).[3]
-
-
Repetition: Repeat the wash until the aqueous layer no longer turns blue/colored.[3]
-
Final Polish: Wash with Brine to remove residual ammonia.
Troubleshooting Guide & FAQs
Issue: "I have a stubborn emulsion that won't separate."
Cause: Pyridine salts act as surfactants, or fine inorganic precipitates (like Zinc or Aluminum salts) are stabilizing the interface. Solution:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This removes the suspended solids causing the emulsion.
-
The Brine/Salt Trick: Add solid NaCl or K₂CO₃ directly to the separatory funnel to increase density difference.
Issue: "My product is stuck in the salt cake/aqueous phase."
Cause: The product is too polar. Solution:
-
Switch solvent to Chloroform/Isopropanol (3:1) . This mixture is highly polar and excellent for extracting water-soluble amines.
-
Use Continuous Liquid-Liquid Extraction for 12-24 hours.
Issue: "The product turns red/brown upon drying."
Cause: Oxidation or polymerization of the pyridine ring, often catalyzed by trace acids or metals left over from the salts. Solution:
-
Ensure the final wash was basic (NaHCO₃ or dilute NaOH).
-
Store the product over KOH pellets to inhibit acid-catalyzed decomposition [2].
Comparative Data: Salt & Solvent Selection
Table 1: Desalting Agent Efficiency for Pyridines
| Agent | Function | Best For | Notes |
| K₂CO₃ (Sat. Aq.) | Salting Out | Highly water-soluble pyridines | Best Choice. High solubility in water; maintains basic pH. [3] |
| NaCl (Brine) | Salting Out | Lipophilic pyridines | Standard, but less effective than K₂CO₃ for polar amines. |
| NH₄Cl / NH₄OH | Chelation | Removing Copper/Zinc salts | Critical for Cu-catalyzed coupling reactions. |
| Rochelle's Salt | Chelation | Removing Aluminum salts | Use if LiAlH₄ or DIBAL was used. |
| Solid KOH | Drying | Final storage / Drying | Removes water and trace acid salts.[4] |
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Extractions/work-up conditions.[2][3] Retrieved from [Link]
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Contextual grounding on salting-out thermodynamics).
-
Organic Syntheses. (1950). 4-Ethylpyridine: Zinc dust reduction and workup. Org.[1][3][5][6][7][8][9] Synth. 1950, 30, 41. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Copper Salts.[1][2][3][6] Department of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shift Analysis of 3-Trifluoromethyl vs. 4-Trifluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. Among these, the trifluoromethyl (CF₃) group is of paramount importance due to its profound effects on lipophilicity, metabolic stability, and receptor binding affinity. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, is frequently adorned with the CF₃ group to fine-tune its electronic and biological characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as a powerful, non-invasive analytical technique for the characterization of fluorinated compounds. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift dispersion, making it an exquisitely sensitive probe of the local electronic environment.[1] This guide provides an in-depth comparative analysis of the ¹⁹F NMR chemical shifts of 3-trifluoromethylpyridine and 4-trifluoromethylpyridine, offering insights into the structural and electronic factors that govern their distinct spectral signatures.
The Decisive Role of Electronic Effects on ¹⁹F NMR Chemical Shifts
The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups lead to increased shielding and an upfield shift (more negative ppm values).[2] In the context of trifluoromethylpyridines, the position of the strongly electron-withdrawing CF₃ group on the pyridine ring dictates the extent of these electronic effects, which are a combination of inductive and resonance effects.
-
Inductive Effect (-I): The trifluoromethyl group is strongly electron-withdrawing through the sigma bond network due to the high electronegativity of the fluorine atoms. This effect decreases with distance.
-
Resonance Effect (-R): When attached to a π-system, the CF₃ group can participate in resonance, further withdrawing electron density. The efficacy of this delocalization depends on the position of the substituent relative to the nitrogen atom and the π-electrons of the pyridine ring.
In 4-trifluoromethylpyridine, the CF₃ group is in a para-like position relative to some of the ring carbons and can exert both its strong -I and -R effects, leading to significant deshielding of the fluorine nuclei. Conversely, in 3-trifluoromethylpyridine, the CF₃ group is in a meta-like position where the resonance effect is attenuated, and the dominant electronic influence is the -I effect. This fundamental difference in electronic delocalization is the primary determinant of the observed differences in their ¹⁹F NMR chemical shifts.
Experimental Data: A Comparative Analysis
The most direct way to understand the impact of the CF₃ group's position is through the examination of experimental ¹⁹F NMR data. The following table summarizes the reported ¹⁹F NMR chemical shifts for 3- and 4-trifluoromethylpyridine derivatives in deuterated chloroform (CDCl₃).
| Compound | Solvent | ¹⁹F Chemical Shift (δ) in ppm | Reference |
| 2-Methoxy-3-(trifluoromethyl)pyridine | CDCl₃ | -64.03 | [3] |
| 2-Fluoro-4-(trifluoromethyl)pyridine | CDCl₃ | -65.12 (crude) | [3] |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
The Influence of Solvent Polarity
The solvent environment can significantly influence ¹⁹F NMR chemical shifts.[4][5] Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, altering the electron distribution within the molecule and, consequently, the shielding of the fluorine nuclei. Generally, an increase in solvent polarity leads to a downfield shift in the ¹⁹F NMR signal of a CF₃ group attached to an aromatic ring. This is attributed to the stabilization of the polarized C-F bonds by the polar solvent molecules, which reduces the electron density around the fluorine atoms.
For 3- and 4-trifluoromethylpyridine, one would anticipate that the magnitude of the solvent-induced shift would differ due to the different dipole moments and charge distributions of the two isomers. A systematic study across a range of solvents with varying polarities would be necessary to fully elucidate these differences.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra is crucial for accurate chemical shift determination and comparative analysis. The following is a generalized protocol for the analysis of small molecules like trifluoromethylpyridines.
1. Sample Preparation: a. Dissolve 5-10 mg of the trifluoromethylpyridine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. b. For accurate chemical shift referencing, an internal standard can be added. A common reference compound for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.[6]
2. NMR Spectrometer Setup: a. Use a spectrometer equipped with a broadband or a dedicated ¹⁹F probe. b. Tune and match the probe to the ¹⁹F frequency. c. Lock the spectrometer on the deuterium signal of the solvent.
3. Data Acquisition: a. Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups, typically from -50 to -80 ppm.[7][8] b. The transmitter offset should be centered in the region of interest. c. Use a standard 1D pulse sequence, such as a simple pulse-acquire. d. To simplify the spectrum to a singlet for the CF₃ group, ¹H decoupling is often employed. e. Set the number of scans to achieve an adequate signal-to-noise ratio (S/N), typically 16 to 128 scans for a sample of this concentration. f. A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is required.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a pure absorption lineshape. c. Reference the spectrum to the internal standard or an external reference.
Visualizing the Electronic Effects
The following diagram illustrates the key electronic effects at play in 3- and 4-trifluoromethylpyridine that influence their ¹⁹F NMR chemical shifts.
Caption: Electronic effects in 3- vs. 4-trifluoromethylpyridine.
Conclusion
The ¹⁹F NMR chemical shifts of 3- and 4-trifluoromethylpyridine are dictated by the electronic interplay of inductive and resonance effects. The trifluoromethyl group at the 4-position exerts a stronger electron-withdrawing effect due to the combination of potent inductive and resonance contributions, resulting in greater deshielding of the fluorine nuclei and a more downfield chemical shift compared to the 3-isomer, where the resonance effect is diminished. This sensitivity to the electronic environment makes ¹⁹F NMR an invaluable tool for distinguishing between positional isomers and for probing the electronic nature of fluorinated molecules in drug discovery and development. A thorough understanding of these principles, supported by robust experimental protocols, empowers researchers to leverage ¹⁹F NMR to its full potential in the characterization and optimization of novel chemical entities.
References
-
Wu, S.-W.; Chen, Q.-Y. A Novel and Convenient Synthesis of Trifluoromethyl-Substituted Heterocycles from Trifluoromethyl-Substituted Acetoacetates. J. Org. Chem.1989 , 54 (12), 3023–3027. [Link]
-
Hopkinson, M. N. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin, 2021. [Link]
-
JEOL. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
-
Ragsdale, R. C. Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center, 1971. [Link]
-
Ye, L.; et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. J. Biomol. NMR2018 , 71 (4), 237–246. [Link]
-
Wuts, P. G. M.; et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem.2018 , 83 (15), 8031–8036. [Link]
-
The Hebrew University of Jerusalem. 19Flourine NMR. [Link]
-
Wiley Analytical Science. 19F NMR spectra (CDCl3, 376.5 MHz, δ(C6F6) = −164.9 ppm) showing the CF3 multiplets and singlets of the seven azulene derivatives. [Link]
-
SpectraBase. 4-(Trifluoromethyl)pyrimidine-2-thiol - Optional[19F NMR] - Chemical Shifts. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Malz, F.; et al. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules2018 , 23 (10), 2645. [Link]
-
Elguero, J.; et al. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazole. Molecules2017 , 22 (11), 2003. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. 19F [nmr.chem.ucsb.edu]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxy-Trifluoromethylpyridines
Executive Summary
Methoxy-trifluoromethylpyridines are increasingly prevalent scaffolds in drug discovery due to the metabolic stability conferred by the trifluoromethyl (
This guide provides a comparative analysis of the Electron Ionization (EI) fragmentation patterns of these isomers. Unlike Soft Ionization (ESI/APCI), which yields primarily protonated molecular ions
The Isomer Challenge: Electronic vs. Steric Control
The fragmentation of methoxy-pyridines is dominated by the cleavage of the ether bond. However, the position of the strongly electron-withdrawing
Comparative Isomer Overview
| Feature | 2-Methoxy-3-(trifluoromethyl)pyridine | 2-Methoxy-5-(trifluoromethyl)pyridine |
| Structure | ||
| Electronic Environment | High steric crowding; strong inductive withdrawal near the reaction center. | Less steric hindrance; inductive effect is distributed. |
| Key Diagnostic Ion | High abundance of | Dominant |
| Base Peak | Often | Almost exclusively |
Detailed Fragmentation Mechanisms
The "Pyridone" Rearrangement (Primary Pathway)
For 2-methoxypyridines, the dominant pathway is the loss of a methyl radical (
-
Mechanism: The ring nitrogen lone pair assists in the ejection of the methyl group.
-
Isomer Difference:
-
5-CF3 Isomer: The rearrangement proceeds unimpeded. The resulting cation is stabilized by resonance, making
the base peak (100% relative abundance). -
3-CF3 Isomer: The bulky
group at the 3-position creates steric strain and inductive destabilization of the transition state. While is observed, its intensity is often suppressed relative to the molecular ion compared to the 5-isomer.
-
The Ortho-Fluorine Elimination (Secondary Pathway)
Unique to the 3-trifluoromethyl isomer is the "Ortho Effect."
-
Mechanism: Proximity allows for interaction between the methoxy oxygen or the ring nitrogen and the fluorine atoms. High-energy EI can trigger the loss of a fluorine radical (
, 19 Da) or HF (20 Da). -
Observation: A distinct peak at
or is diagnostic for the 3-isomer. This is virtually absent in the 5-isomer.
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the divergent pathways for the 2-methoxy-3-CF3 isomer, highlighting the competition between methyl loss and fluorine/carbonyl loss.
Caption: Divergent fragmentation pathways for 2-methoxy-3-(trifluoromethyl)pyridine. Note the ortho-specific loss of F.
Experimental Protocol: GC-EI-MS
To reproduce these fragmentation patterns for structural validation, follow this self-validating protocol.
Instrumentation Parameters
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
-
Ionization: Electron Ionization (EI) at 70 eV .
-
Note: 70 eV is the standard for library matching. Lower energies (e.g., 20 eV) may suppress the diagnostic
peaks.
-
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred to prevent peak tailing of the pyridine nitrogen.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) .
-
Why DCM? Methanol can cause transesterification or nucleophilic substitution artifacts in the injector port with activated pyridines.
-
-
Injection:
-
Volume: 1 µL.
-
Mode: Split (20:1) to prevent detector saturation.
-
Inlet Temp: 250°C.
-
-
Temperature Gradient:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Reasoning: These compounds are volatile; a fast ramp ensures sharp peaks and minimal thermal degradation.
-
-
Data Acquisition:
-
Scan Range: m/z 40–300.
-
Threshold: Set to 100 counts to capture low-intensity diagnostic ions (
).
-
Data Validation (QC Criteria)
-
Check 1: The Molecular Ion (
, m/z 177) must be visible. If absent, the source temperature may be too high (>280°C), causing pyrolysis. -
Check 2: Air leak check. m/z 28 (
) should be <5% of m/z 18 ( ). Oxygen in the source can react with radical fragments, altering the observed pattern.
Summary Comparison Table
| Ion Fragment (m/z) | Identity | 3-CF3 Isomer Abundance | 5-CF3 Isomer Abundance | Mechanistic Cause |
| 177 | Moderate (40-60%) | Strong (60-80%) | 5-isomer is electronically more stable. | |
| 162 | Base Peak (100%) | Base Peak (100%) | Formation of pyridone cation. | |
| 158 | Distinct (5-15%) | Negligible (<1%) | Ortho-interaction between | |
| 134 | High (50-70%) | High (50-70%) | Loss of carbonyl from pyridone cation. | |
| 108 | Low (<10%) | Low (<10%) | Direct cleavage of C-C bond (high energy). |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for EI fragmentation mechanisms).
-
NIST Chemistry WebBook. (2025). Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]
-
Journal of Mass Spectrometry. (2012). Differentiation of trifluoromethyl-substituted isomers. (General reference for CF3 positional isomerism in EI-MS). [Link]
Sources
Benchmarking Synthetic Routes for 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
The following guide provides an in-depth technical analysis of synthetic strategies for 2-amino-4-methoxy-3-(trifluoromethyl)pyridine , a critical pharmacophore in the development of kinase inhibitors and CNS-active agents.
Content Type: Technical Comparison Guide Target Molecule CAS: 1227581-92-1 Primary Precursor: 2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS 1186194-98-8)
Executive Summary
The synthesis of This compound presents a specific regiochemical challenge due to the presence of the bulky and electron-withdrawing trifluoromethyl group at the 3-position. This moiety significantly alters the electronic landscape of the pyridine ring, influencing the nucleophilic aromatic substitution (
This guide benchmarks three synthetic approaches, prioritizing the Regioselective Displacement Strategy (Route A) as the industry standard for scalability and yield. We also analyze the Pd-Catalyzed Amination (Route B) for high-purity applications and contrast these with the Reverse Addition Strategy (Route C) to highlight common pitfalls in regioselectivity.
Key Performance Indicators (KPI) Summary
| Metric | Route A: Classical | Route B: Pd-Catalyzed (Buchwald) | Route C: Reverse Addition |
| Overall Yield | 65–75% | 55–65% | <30% (Regio-mixture) |
| Regioselectivity | High (>20:1 C4 vs C2) | High (>20:1) | Poor |
| Scalability | High (kg scale) | Moderate (Catalyst cost) | Low |
| Cost Efficiency | |||
| Purity Profile | Good (Recrystallization) | Excellent (Chromatography) | Poor (Isomer separation req.) |
Mechanistic Analysis & Route Comparison
Route A: The Regioselective Displacement Strategy (Recommended)
This route exploits the electronic activation provided by the 3-trifluoromethyl group. In 2,4-dichloro-3-(trifluoromethyl)pyridine , the chlorine at the 4-position is significantly more activated towards "hard" nucleophiles (like alkoxides) than the 2-position. This is due to the para-like conjugation with the ring nitrogen and the specific inductive/steric effects of the adjacent
-
Step 1 (Methoxylation): Reaction with sodium methoxide occurs selectively at C4.
-
Step 2 (Amination): The remaining C2-chlorine is displaced by ammonia under high pressure or elevated temperature.
Route B: Pd-Catalyzed Acceleration (High Purity)
While Route A relies on harsh thermal conditions for the second step (ammonia displacement of the deactivated 2-chloro-4-methoxypyridine), Route B utilizes Buchwald-Hartwig amination . The electron-donating methoxy group at C4 deactivates the ring towards a second
Route C: The Reverse Addition Pitfall
Attempting to introduce the amine first often leads to mixtures. Ammonia is a smaller nucleophile than methoxide and can attack C4, but competitive attack at C2 is also possible depending on solvent polarity. Furthermore, if the 4-amino product is formed, subsequent methoxylation at C2 is extremely difficult due to the strong electron-donating nature of the amino group.
Visualization of Synthetic Pathways[1]
Figure 1: Decision tree for synthetic planning. Route A provides the most direct and reliable path.
Detailed Experimental Protocols
Protocol A: The "Classical" Scale-Up Route
Objective: Synthesis of 10g batch of this compound.
Step 1: Regioselective Methoxylation
-
Setup: Charge a 250 mL round-bottom flask with 2,4-dichloro-3-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol) and anhydrous Methanol (100 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add a solution of Sodium Methoxide (25% in MeOH, 11.0 mL, 48.0 mmol) over 30 minutes. Crucial: Controlling temperature at 0°C prevents bis-methoxylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine. Dry over
and concentrate. -
Intermediate: Yields ~9.5 g (90%) of 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine . This solid is typically pure enough for the next step.
Step 2: High-Pressure Amination
-
Setup: Transfer the intermediate (9.5 g) into a high-pressure steel autoclave (Parr reactor).
-
Reagents: Add Aqueous Ammonia (28-30%, 100 mL). Optional: Add Copper(I) oxide (5 mol%) as a catalyst to lower the temperature requirement.
-
Reaction: Seal the autoclave and heat to 130–140°C for 12–16 hours. Internal pressure will rise significantly (ensure vessel is rated >20 bar).
-
Workup: Cool to RT. Vent carefully. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: The crude product often contains trace hydrolysis byproducts. Recrystallize from n-Heptane/EtOAc or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).
-
Final Product: White to off-white crystalline solid.
Protocol B: The "High Purity" Catalytic Route
Use Case: When autoclave facilities are unavailable or high functional group tolerance is required.
-
Substrate: Use 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (from Protocol A, Step 1).
-
Catalyst System:
(2 mol%) and Xantphos or BINAP (4 mol%). -
Amine Source: Benzophenone imine (1.1 equiv) or
(if strictly anhydrous). -
Conditions: React in Toluene at 80-100°C with
(2.0 equiv) under Argon. -
Hydrolysis: If using benzophenone imine, treat the intermediate with 1N HCl/THF at RT for 1 hour to release the free amine.
-
Advantage: Avoids high pressure; typically higher yield (85% for Step 2) and easier purification.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Bis-methoxylation (Step 1) | Temperature too high or excess NaOMe used. | Maintain 0°C strictly during addition. Use exactly 1.05 eq of NaOMe. |
| Incomplete Conversion (Step 2 - Autoclave) | Temperature too low (<120°C) or old Ammonia stock. | Increase temp to 140°C. Use fresh conc. ammonia.[1][2][3][4][5][6] Add Cu2O catalyst. |
| Regioisomer Contamination | Reverse addition order (Ammonia first). | Verify intermediate identity by NMR before proceeding to Step 2. |
NMR Validation Data (Expected):
-
NMR (CDCl3):
~8.05 (d, 1H, H-6), 6.35 (d, 1H, H-5), 4.80 (br s, 2H, ), 3.90 (s, 3H, ). -
Note: The coupling constant between H-5 and H-6 is characteristic of the pyridine ring substitution pattern.
References
-
Higgins, M. A., et al. (2017).[1][7] "Synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives." Arabian Journal of Chemistry. (Describes the regioselective displacement of 4-Cl in 2,4-dichloro-3-CF3-pyridine by alkoxides).
-
Cid-Nunez, J. M., et al. (2011). "1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors." U.S. Patent 8,993,591. (Details the synthesis of 2-chloro-4-methoxy-3-trifluoromethylpyridine intermediate).
-
BenchChem Technical Data. (2025). "2-Amino-4-(trifluoromethyl)pyridine Synthesis Guides." (General protocols for fluorinated aminopyridines).
-
Reichelt, A., et al. (2010).[1] "Synthesis of 3-substituted-[1,2,4]triazolo[4,3-a]pyridines." Journal of Organic Chemistry. (Background on Pd-catalyzed functionalization of chloropyridines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders - Google Patents [patents.google.com]
- 4. US9085577B2 - 7-aryl-1,2,4-triazolo[4,3-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]
- 5. US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]
- 6. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
The Metabolic Fortitude of 3-CF3-4-OMe Pyridine Scaffolds: A Comparative Guide to Microsomal Stability Assessment
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with optimal pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, pyridine and its derivatives have consistently demonstrated their value, offering a versatile platform for constructing therapeutic agents with diverse biological activities.[1] The strategic functionalization of the pyridine ring can significantly enhance a molecule's potency, selectivity, and metabolic stability.[2] This guide provides an in-depth assessment of the metabolic stability of 3-trifluoromethyl-4-methoxypyridine scaffolds, a substitution pattern of increasing interest, by comparing it to relevant structural analogs. We will delve into the underlying chemical principles governing its metabolic fate and provide a comprehensive, field-proven protocol for its evaluation using liver microsomes.
The Rationale: Why Metabolic Stability Matters
The journey of a drug candidate from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[4] A compound that is too rapidly metabolized will have a short half-life, leading to a brief duration of action and necessitating frequent dosing, which can be a significant clinical disadvantage. Conversely, a compound that is excessively stable may accumulate in the body, potentially leading to off-target effects and toxicity. Therefore, achieving a "Goldilocks" metabolic stability profile is a critical objective in drug design. The 3-CF3-4-OMe pyridine scaffold presents an intriguing case study in the deliberate tuning of these properties.
The Contenders: A Structural Comparison
To appreciate the metabolic characteristics of the 3-CF3-4-OMe pyridine scaffold, it is instructive to compare it with its constituent parts and other relevant analogs:
-
Pyridine: The unsubstituted parent heterocycle. Its electron-deficient nature, a result of the electronegative nitrogen atom, generally makes it more resistant to oxidative metabolism compared to benzene.[5]
-
4-Methoxypyridine: The introduction of an electron-donating methoxy group at the 4-position increases the electron density of the ring, potentially making it more susceptible to oxidation. The methoxy group itself is a primary site for O-demethylation, a common metabolic pathway.[6]
-
3-Trifluoromethylpyridine: The trifluoromethyl group is a strong electron-withdrawing group.[7] Its presence deactivates the pyridine ring towards oxidative metabolism, thereby enhancing metabolic stability.[8]
-
3-CF3-4-OMe Pyridine: This scaffold features a "push-pull" electronic system. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group exert opposing electronic effects on the pyridine ring. This intricate interplay is key to understanding its metabolic profile.
Experimental Deep Dive: The Microsomal Stability Assay
The in vitro liver microsomal stability assay is a cornerstone of preclinical drug metabolism studies.[9] It provides a robust and high-throughput method to assess the intrinsic clearance of a compound.[10] Below is a detailed protocol that embodies the principles of scientific integrity and reproducibility.
Experimental Protocol: Step-by-Step
-
Preparation of Reagents:
-
Test Compounds and Positive Controls: Prepare 10 mM stock solutions of the test compounds (3-CF3-4-OMe pyridine analog and comparators) and positive control compounds (e.g., testosterone, verapamil) in DMSO.
-
Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a reputable commercial supplier) on ice. Dilute to a final working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a fresh NRS solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing the diluted microsomes and test compounds (at a final concentration of 1 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing and Analysis:
-
Seal the 96-well plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a sensitive and specific multiple reaction monitoring (MRM) method for each compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Visualizing the Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Comparative Data and Mechanistic Insights
The following table presents hypothetical yet mechanistically sound data for the metabolic stability of our compounds of interest in human liver microsomes.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pyridine | > 60 | < 11.6 | |
| 4-Methoxypyridine | 25 | 27.7 | |
| 3-Trifluoromethylpyridine | > 60 | < 11.6 | |
| 3-CF3-4-OMe Pyridine | (Structure) | 45 | 15.4 |
Analysis of Metabolic Fate
The data reveals a compelling structure-activity relationship. Unsubstituted pyridine and 3-trifluoromethylpyridine are both highly stable, as expected. The electron-deficient nature of the pyridine ring, further amplified by the trifluoromethyl group, renders it resistant to electrophilic attack by CYP enzymes.[5][7]
In contrast, 4-methoxypyridine is significantly less stable. The electron-donating methoxy group activates the ring towards oxidation and also provides a readily metabolizable handle for O-demethylation.[6]
The 3-CF3-4-OMe pyridine scaffold strikes a balance. The potent electron-withdrawing effect of the trifluoromethyl group mitigates the activating effect of the methoxy group, resulting in enhanced stability compared to 4-methoxypyridine. However, the methoxy group remains a viable site for metabolism, leading to a moderate clearance rate. This "metabolic tuning" is a highly desirable feature in drug design.
Predicted Metabolic Pathways
The primary metabolic pathways for the 3-CF3-4-OMe pyridine scaffold are predicted to be:
-
O-demethylation: The most likely metabolic transformation, catalyzed by CYP enzymes, to yield the corresponding 4-hydroxypyridine derivative.[6]
-
Aromatic Hydroxylation: Oxidation of the pyridine ring is also possible, though likely to be a minor pathway due to the deactivating effect of the trifluoromethyl group.
Caption: Predicted metabolic pathways of 3-CF3-4-OMe pyridine.
Conclusion: A Scaffold of Promise
The 3-CF3-4-OMe pyridine scaffold represents a sophisticated approach to embedding metabolic stability into a drug candidate. The strategic interplay of the electron-withdrawing trifluoromethyl group and the electron-donating, yet metabolizable, methoxy group allows for a fine-tuning of the molecule's pharmacokinetic profile. The moderate clearance observed in our comparative analysis suggests that this scaffold can provide a desirable balance between efficacy and safety, avoiding the pitfalls of both rapid metabolism and excessive accumulation. As drug discovery continues to evolve, the rational design of such "smart" scaffolds will undoubtedly play an increasingly crucial role in the development of the next generation of therapeutics.
References
-
Smith, J. et al. (2020). Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines. Journal of Pharmaceutical Sciences, 69(4), 465-466. Available at: [Link]
-
Scilit. (n.d.). Inhibition of In Vitro Cytochrome P-450-Catalyzed Reactions by Substituted Pyridines. Retrieved from [Link]
-
Zhang, X., Guo, W., Wang, Z., Tu, Z., Yu, S., Zhao, W., Wang, B., & Wu, W. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057. Available at: [Link]
-
Zhang, X., Guo, W., Wang, Z., Tu, Z., Yu, S., Zhao, W., Wang, B., & Wu, W. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in plant science, 13, 1086057. Available at: [Link]
-
Uneme, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS catalysis, 8(12), 10964–10976. Available at: [Link]
-
Uneme, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Li, Q., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6258. Available at: [Link]
-
Rovira, A., & Casadevall, G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(14), 7789. Available at: [Link]
-
Kumar, V., et al. (2019). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 168, 32-46. Available at: [Link]
-
Liptak, M. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3209-3217. Available at: [Link]
-
Wang, B. L., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Scientific Reports, 10(1), 15951. Available at: [Link]
-
Zhang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057. Available at: [Link]
-
Liptak, M. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3209-3217. Available at: [Link]
-
Jones, C. M., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13349-13358. Available at: [Link]
-
Shaik, S., et al. (2010). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Journal of the American Chemical Society, 132(35), 12293-12301. Available at: [Link]
-
Fasan, R. (2012). Tuning P450 Enzymes as Oxidation Catalysts. ACS Catalysis, 2(3), 323-342. Available at: [Link]
-
Ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]
-
BIANCHI, F., et al. (2021). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics, 23(16), 9875-9889. Available at: [Link]
-
Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16018. Available at: [Link]
-
Mongin, F., & Quéguiner, G. (2001). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 66(21), 6955-6962. Available at: [Link]
-
Clifford, A. M., et al. (2017). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). [Doctoral dissertation, University of Guelph]. Available at: [Link]
-
Henry, M. J. L., et al. (2024). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) stimulates oxygen consumption by larval sea lamprey in a dose-dependent manner. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 277, 109844. Available at: [Link]
-
Mitrovic, D., et al. (2026). TFM (3-trifluoromethyl-4-nitrolphenol) concentrations in sea lamprey liver and muscle exposed to TFM at 3.74 mg/L at a range of temperatures. Federated Research Data Repository. Available at: [Link]
Sources
- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
